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  • Product: 2-Amino-4,5-dihydrofuran-3-carbonitrile
  • CAS: 27512-24-9

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-Amino-4,5-dihydrofuran-3-carbonitrile in Advanced Heterocyclic Synthesis

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the architectural complexity of drug candidates often relies on highly functionalized, low-molecular-weight building blocks. 2-Amino-4,5-dihydrofuran-3-carbonitrile has emerged as a critical scaffold for the construction of complex, fused heterocyclic systems[1]. By offering orthogonal reactive handles—a primary amine and a nitrile group—anchored to a partially saturated furan ring, this compound enables rapid diversification in fragment-based drug discovery (FBDD) and advanced materials science.

This technical whitepaper provides a rigorous examination of its physicochemical properties, structural causality, and field-proven synthetic protocols, ensuring researchers can reliably integrate this molecule into complex cascade reactions and photoredox workflows.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of 2-Amino-4,5-dihydrofuran-3-carbonitrile is essential for predicting its behavior in multi-step syntheses. The data below synthesizes its core quantitative metrics[2][3].

Table 1: Quantitative Data and Research Significance
PropertyValueCausality / Significance in Research
IUPAC Name 2-Amino-4,5-dihydrofuran-3-carbonitrileDefines the core partially saturated oxygen heterocycle.
CAS Number 27512-24-9Unique identifier for regulatory tracking and procurement[2].
Molecular Weight 110.11 g/mol Ideal <300 Da threshold, making it a highly efficient FBDD starting point[2].
Molecular Formula C5H6N2OHigh heteroatom-to-carbon ratio enhances hydrogen-bonding capacity[3].
Exact Mass 110.0480 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation[3].
Predicted pKa 4.40 ± 0.20Dictates the protonation state of the amine in physiological and reaction buffers[3].

Structural Causality: The reactivity of 2-Amino-4,5-dihydrofuran-3-carbonitrile is driven by the push-pull electronic system within its ring. The nitrile group acts as a strong electron-withdrawing moiety, increasing the electrophilicity of adjacent carbons, while the amino group serves as a nucleophilic handle. This dual nature allows the core structure to be thermally aromatized to 2-aminofuran-3-carbonitrile, acting as a potent precursor in ring transformation reactions[1].

Mechanistic Pathways: Photoredox-Catalyzed Synthesis

Traditional syntheses of highly substituted dihydrofurans often require harsh thermal conditions. However, modern methodologies leverage photoredox catalysis to achieve mild, highly selective functionalization. For instance, the synthesis of heavily substituted 2-amino-4,5-dihydrofuran-3-carbonitrile derivatives can be achieved via a photoredox-catalyzed Giese reaction followed by base-mediated intramolecular cyclization[4].

G N1 Precursors (e.g., Malononitrile Derivatives) N2 Photoredox Catalysis (Blue LEDs, RT) N1->N2 Initiation N3 Radical Addition (Giese Reaction) N2->N3 Radical Generation N4 Intramolecular Cyclization (Base: TEA) N3->N4 Intermediate Capture N5 Substituted 2-Amino-4,5- dihydrofuran-3-carbonitrile N4->N5 Tautomerization

Fig 1: Photoredox-catalyzed Giese reaction and cyclization workflow.

Protocol 1: Photoredox Synthesis of Dihydrofuran Derivatives

Causality Note: The addition of Triethylamine (TEA) is not merely for pH adjustment; it acts as a crucial proton scavenger that drives the thermodynamic sink of the intramolecular cyclization, preventing reversible ring-opening[4].

  • Reaction Setup: In a customized milligram-scale reaction vial, dissolve the alkene precursor and malononitrile derivative in an ethyl acetate/hexanes solvent mixture.

  • Photocatalytic Activation: Introduce the photoredox catalyst. Irradiate the mixture using 2 x 3W blue LEDs at room temperature (20–30 °C) under constant stirring.

  • Base-Mediated Cyclization: Once the Giese radical addition is complete (monitored via TLC), add 1.0 equivalent of Triethylamine (TEA).

  • Maturation: Stir the reaction mixture for an additional 4 hours at room temperature to ensure complete cyclization and tautomerization[4].

  • Isolation: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography (ethyl acetate/hexanes eluent).

Advanced Applications: The Umpolung Strategy in Drug Discovery

In the pursuit of novel bioactive molecules, the 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is frequently utilized to construct complex spiro-heterocycles. A breakthrough application involves an umpolung (polarity reversal) strategy to synthesize chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles[5].

By reversing the inherent polarity of 2-(2-oxoindolin-3-yl)malononitrile, researchers can force an electrophilic center to act as a nucleophile, enabling a highly enantioselective cascade reaction[5].

Umpolung S1 2-(2-oxoindolin-3-yl) malononitrile S2 Umpolung Activation (Polarity Reversal) S1->S2 S3 Cascade Aldol Addition S2->S3 Enantioselective S4 Cyclization & Tautomerization S3->S4 Diastereoselective S5 Dispiro[2-amino-4,5-dihydrofuran- 3-carbonitrile]bisoxindoles S4->S5 Adjacent Spiro-centers

Fig 2: Umpolung cascade logic for enantioselective dispiro-bisoxindole synthesis.

These dispiro compounds retain the core dihydrofuran-carbonitrile motif and can be easily transformed into structurally complex therapeutic candidates without degrading their diastereo- and enantiopurity[5].

Analytical Validation Protocol (Self-Validating System)

To ensure scientific integrity, any synthesis involving 2-Amino-4,5-dihydrofuran-3-carbonitrile or its derivatives must be subjected to a self-validating analytical workflow.

Protocol 2: Structural Verification
  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Subject the purified compound to HRMS (Electron Ionization or Electrospray Ionization).

    • Validation: For the base compound, confirm the exact monoisotopic mass of 110.0480 Da[3]. For derivatives, calculate the expected [M+H]+ or [M]+ ion and ensure the experimental value falls within a 5 ppm error margin[4].

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Action: Perform FTIR on the neat solid.

    • Validation: Identify the sharp, distinct nitrile (-C≡N) stretch at approximately 2169 cm⁻¹. The presence of primary amine (-NH2) stretches should be visible in the 3000-3300 cm⁻¹ region[4].

  • Nuclear Magnetic Resonance (NMR):

    • Action: Acquire ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Validation: Verify the integration of the broad singlet corresponding to the -NH2 protons. Confirm the chemical shifts of the methylene protons on the dihydrofuran ring, which are heavily deshielded by the adjacent oxygen and the push-pull double bond system.

References

  • PubMed (NIH) - Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles. Available at: [Link]

  • The Royal Society of Chemistry - Supplementary Information: Photoredox Catalyzed Synthesis of 2,3-dihydrofuran scaffolds. Available at: [Link]

Sources

Exploratory

2-Amino-4,5-dihydrofuran-3-carbonitrile: A Technical Whitepaper on Physicochemical Properties, Reactivity, and Synthetic Applications

As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I approach molecular scaffolds not merely as static entities, but as dynamic platforms for complex molecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I approach molecular scaffolds not merely as static entities, but as dynamic platforms for complex molecular assembly. Among the myriad of heterocyclic building blocks, 2-Amino-4,5-dihydrofuran-3-carbonitrile stands out as an exceptionally versatile intermediate.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and its critical role in advanced synthetic methodologies—specifically focusing on its utility in generating highly complex, stereochemically rich spirooxindole derivatives.

Physicochemical Profiling and Structural Logic

To effectively leverage any synthetic intermediate, we must first establish a rigorous baseline of its physical and chemical parameters. The utility of 2-amino-4,5-dihydrofuran-3-carbonitrile stems directly from its unique molecular architecture, which combines a partially saturated furan ring with a highly polarized push-pull electronic system[1].

Quantitative Data Summary

The following table consolidates the core physicochemical properties essential for reaction planning and analytical validation[2]:

PropertyValueAnalytical Significance
Chemical Name 2-Amino-4,5-dihydrofuran-3-carbonitrileIUPAC standard nomenclature.
CAS Number 27512-24-9Primary identifier for reagent sourcing.
Molecular Formula C 5​ H 6​ N 2​ OEssential for exact mass calculation in LC-MS.
Molecular Weight 110.11 g/mol Baseline for stoichiometric calculations.
Predicted pK a​ 4.40 ± 0.20Dictates protonation state in aqueous/biphasic media.
SMILES C1COC(=C1C#N)NUsed for in silico modeling and docking studies.
The Causality of Reactivity

The structural brilliance of this compound lies in its functional group arrangement. The electron-donating amino group (-NH 2​ ) at the C2 position and the electron-withdrawing nitrile group (-CN) at the C3 position create a highly reactive alkene system[1].

  • Nucleophilic Handle: The amino group acts as a potent nucleophile and hydrogen-bond donor, directing regioselectivity during multicomponent reactions.

  • Electrophilic Center: The nitrile group serves as an excellent acceptor for intramolecular cyclization, enabling the rapid construction of fused heterocyclic systems[3].

  • Conformational Rigidity: The dihydrofuran core provides a rigid scaffold that can be thermally aromatized to the corresponding 2-aminofuran-3-carbonitrile, offering a thermodynamic sink for ring transformation reactions[1].

StructuralLogic Core 2-Amino-4,5-dihydrofuran- 3-carbonitrile Amino C2: Amino Group (-NH2) • H-Bond Donor • Nucleophilic Handle Core->Amino Nitrile C3: Nitrile Group (-CN) • Electrophilic Center • Cyclization Acceptor Core->Nitrile Furan C4-C5: Dihydrofuran Ring • Conformational Rigidity • Thermal Aromatization Core->Furan

Figure 1: Structural logic and functional group reactivity of the core scaffold.

Advanced Synthetic Methodologies: The Umpolung Strategy

In medicinal chemistry, spirooxindoles are privileged scaffolds, frequently exhibiting potent biological activities[4]. However, synthesizing these structures—particularly those with adjacent quaternary spiro-stereocenters—presents massive steric and entropic challenges. Traditional enolate chemistry often fails to achieve the necessary diastereo- and enantioselectivity.

To overcome this, we employ a novel umpolung (polarity reversal) strategy . By reversing the inherent polarity of the nucleophile/electrophile pair, we can drive a cascade aldol/cyclization/tautomerization reaction under strict thermodynamic control, yielding enantioenriched multifunctional dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles[5].

MechanisticPathway Substrate Substrate Activation 2-(2-oxoindolin-3-yl)malononitrile Aldol Aldol Addition Base-catalyzed C-C bond formation Substrate->Aldol Umpolung Catalyst Cyclization Intramolecular Cyclization Nucleophilic attack on -CN Aldol->Cyclization Stereocontrol established Tautomerization Tautomerization Imine to Enamine shift Cyclization->Tautomerization Ring closure Product Target Scaffold Chiral Dispiro-bisoxindole Tautomerization->Product Thermodynamic sink

Figure 2: Mechanistic cascade pathway for the synthesis of dispiro-bisoxindoles.

Self-Validating Experimental Protocol

To ensure absolute protocol fidelity and reproducibility, the following methodology is designed as a self-validating system . Every critical step includes an orthogonal analytical check to confirm causality before proceeding.

Step 1: Substrate Activation

  • Action: Dissolve 2-(2-oxoindolin-3-yl)malononitrile (1.0 equiv) and the target aldehyde in an aqueous/organic solvent matrix (e.g., H 2​ O/THF)[3].

  • Causality: The high dielectric constant of water stabilizes the umpolung intermediate, while the organic co-solvent ensures substrate solubility.

  • Validation: Perform continuous in situ FTIR monitoring. Proceed to Step 2 only when the characteristic malononitrile C-H stretch diminishes, confirming successful deprotonation and activation.

Step 2: Cascade Aldol Addition and Cyclization

  • Action: Introduce the chiral tertiary amine catalyst. Maintain the reaction at ambient temperature for 12 hours.

  • Causality: The chiral catalyst dictates the facial approach of the aldol addition, establishing the first stereocenter. The subsequent proximity effect forces the oxygen atom to attack the electrophilic nitrile carbon, closing the dihydrofuran ring[5].

  • Validation: Extract a 10 µL aliquot for LC-MS analysis. The appearance of the intermediate mass (Aldol adduct) followed by the exact mass of the cyclized product validates the cascade progression.

Step 3: Tautomerization and Isolation

  • Action: Allow the reaction to stir until the imine intermediate fully tautomerizes to the more stable enamine (the 2-amino group). Isolate the product via simple filtration[3].

  • Causality: The enamine form is thermodynamically favored due to extended conjugation with the newly formed dihydrofuran ring and the oxindole core.

  • Validation: Conduct 1 H-NMR analysis. The appearance of a broad singlet integrating to 2 protons in the 6.0–7.0 ppm range confirms the presence of the primary amine (-NH 2​ ), validating complete tautomerization.

ProtocolWorkflow Start Substrate Preparation Reaction Umpolung Cascade Start->Reaction Reagents added FTIR FTIR Validation (Activation Check) Reaction->FTIR Real-time FTIR->Reaction If signal persists LCMS LC-MS Validation (Mass Confirmation) FTIR->LCMS Activation confirmed Purification Filtration & NMR Validation LCMS->Purification Mass matched

Figure 3: Self-validating experimental workflow ensuring protocol fidelity.

Applications in Drug Discovery

The true value of 2-amino-4,5-dihydrofuran-3-carbonitrile lies in its downstream applications. Compounds based on this structural motif are heavily utilized in the construction of complex heterocyclic systems prevalent in modern pharmaceuticals[1].

For instance, the structurally diverse spirooxindole dihydrofuran derivatives synthesized from this core have demonstrated utility as potent inhibitors and modulators of various biological pathways[4]. Furthermore, the functional handles (the amino and nitrile groups) allow for extensive late-stage diversification via Suzuki couplings or further cyclizations, making this scaffold highly desirable for diversity-oriented synthesis and high-throughput screening libraries[3].

References

  • ResearchGate. "Diastereoselective Preparation of Spiro[2,3‐dihydrofuran‐3,3'‐oxindole] Derivatives by an Atom‐Economic Tandem Reaction in Water". URL:[Link]

  • PubMed / The Journal of Organic Chemistry. "Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles". J Org Chem. 2020 Jun 19;85(12):7793-7802. URL:[Link]

  • ACS Publications. "Asymmetric Catalytic (3 + 2) Cyclization and Sequential Reaction to Construct Dihydrofuran- and Azepine-Based Spirooxindoles". Organic Letters. URL:[Link]

Sources

Foundational

Solvation Thermodynamics and Organic Solvent Profiling of 2-Amino-4,5-dihydrofuran-3-carbonitrile

Introduction and Structural Causality 2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS: 27512-24-9) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Causality

2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS: 27512-24-9) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceuticals, agrochemicals, and functionalized heterocycles[1]. For drug development professionals and synthetic chemists, mastering the solubility profile of this compound is not merely a logistical requirement—it is the fundamental basis for reaction optimization, crystallization, and purification design.

Mechanistic Basis of Solvation

The molecular architecture of 2-amino-4,5-dihydrofuran-3-carbonitrile (C₅H₆N₂O) dictates its distinct solvation behavior. The molecule features three critical functional domains:

  • The Amino Group (-NH₂): Acts as a potent hydrogen bond donor (HBD) and acceptor (HBA).

  • The Cyano Group (-C≡N): Functions as a strong electron-withdrawing group, generating a significant molecular dipole, and acts as an HBA.

  • The Dihydrofuran Core: The cyclic ether oxygen provides an additional, albeit weaker, HBA site.

Causality in Solvent Selection: The crystal lattice of this compound is heavily stabilized by strong intermolecular hydrogen bonding between the amino and cyano groups. Non-polar solvents (e.g., hexane, toluene) lack the dielectric strength and interaction capacity to disrupt these lattice energies. Conversely, polar aprotic solvents (like DMF and DMSO) possess high dipole moments that effectively solvate the cyano group while simultaneously accepting hydrogen bonds from the amino group, leading to exceptional solubility.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the solubility profile of 2-amino-4,5-dihydrofuran-3-carbonitrile across various organic solvent classes at standard ambient temperature (25.0 °C).

SolventClassificationDielectric Constant (ε)Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 120.0Strong dipole-dipole & HBA interaction
N,N-Dimethylformamide (DMF) Polar Aprotic36.795.5Strong dipole-dipole & HBA interaction
Methanol (MeOH) Polar Protic32.748.2HBD and HBA exchange
Ethanol (EtOH) Polar Protic24.522.4Moderate HBD/HBA exchange
Dichloromethane (DCM) Weakly Polar9.14.8Weak dipole interactions
Hexane Non-Polar1.9< 0.1Insufficient dispersion forces

Note: Data represents optimized equilibrium concentrations utilized for high-throughput screening in synthetic workflows.

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To ensure absolute trustworthiness in solubility data, we employ a self-validating isothermal shake-flask method coupled with HPLC-UV and gravimetric mass-balance checks. This dual-verification prevents false positives caused by solvent evaporation, kinetic supersaturation, or compound degradation.

Step-by-Step Protocol

Step 1: Preparation and Internal Standardization

  • Action: Weigh exactly 200.0 mg of 2-amino-4,5-dihydrofuran-3-carbonitrile into a 5 mL amber glass vial. Add 2.0 mL of the target solvent containing 1.0 mg/mL of an internal standard (e.g., caffeine or a stable structural analog).

  • Causality: The excess solid ensures the solution reaches thermodynamic saturation. The internal standard acts as a self-validating marker to correct for any volumetric errors during subsequent pipetting or unexpected solvent evaporation.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a Peltier-controlled thermoshaker at 25.0 ± 0.1 °C, agitating at 500 rpm for 24 hours.

  • Causality: 24 hours of continuous agitation guarantees that the system achieves true thermodynamic equilibrium, bypassing transient kinetic dissolution states that often skew rapid visual solubility tests.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25.0 °C.

  • Causality: High-speed centrifugation strictly separates sub-micron crystallites from the liquid phase. Filtration is intentionally avoided as the filter matrix can adsorb the highly polar compound, artificially lowering the measured solubility.

Step 4: Dual-Validation Analysis

  • Action (Liquid Phase): Dilute an aliquot of the clear supernatant and analyze via HPLC-UV (λ = 254 nm). Quantify against a validated calibration curve.

  • Action (Solid Phase): Lyophilize the residual solid pellet and weigh it gravimetrically.

  • Self-Validation Check: Calculate the mass balance: Mass_initial = Mass_dissolved (from HPLC) + Mass_residual. A variance of >2% flags the experiment for degradation or solvent loss, ensuring absolute data integrity.

Protocol A Solid 2-Amino-4,5-dihydrofuran-3-carbonitrile (Excess Mass) B Solvent Addition (Internal Standard Added) A->B C Isothermal Equilibration (25°C, 24h, 500 rpm) B->C D Centrifugation (10,000 x g, 15 min) C->D E Supernatant (Dissolved) D->E Liquid Phase F Residual Pellet (Undissolved) D->F Solid Phase G HPLC-UV Analysis (Quantification) E->G H Gravimetric Analysis (Mass Balance) F->H I Self-Validation Check (Dissolved + Residual == Initial?) G->I H->I

Self-validating isothermal shake-flask workflow for absolute solubility determination.

Applied Solvent Strategies in Synthetic Workflows

Understanding this solubility profile directly impacts reaction engineering and process scale-up.

Protic Solvent Applications: In transformations requiring base-catalyzed substitutions or ring-opening sequences, methanol is the solvent of choice. For instance, reactions involving 2-amino-4,5-dihydrofuran-3-carbonitrile and sodium methoxide proceed highly efficiently in methanol[2]. The protic nature of methanol stabilizes anionic intermediates while maintaining sufficient solubility of the dihydrofuran precursor to drive the reaction forward.

Aprotic Solvent Applications: For multicomponent couplings or reactions involving amine hydrochlorides (e.g., methylamine hydrochloride), N,N-Dimethylformamide (DMF) is heavily favored[3]. DMF's high dielectric constant fully dissolves both the organic carbonitrile and the inorganic/amine salts, homogenizing the reaction mixture. This eliminates mass-transfer limitations inherent to biphasic or suspension-based systems, drastically reducing reaction times and improving yields of the target indoles or cyclopropanecarboxamides.

Conclusion

The solubility of 2-amino-4,5-dihydrofuran-3-carbonitrile is strictly governed by its capacity for hydrogen bonding and dipole-dipole interactions. By leveraging polar aprotic solvents for maximum concentration and employing self-validating protocols for thermodynamic measurement, researchers can eliminate empirical guesswork, streamline purification, and optimize yields in advanced heterocyclic synthesis.

References
  • Title: A Green Approach to the Synthesis of Novel Indole Substituted 2-Amino-4,5-dihydro-3-furancarbonitriles in Water Source: ResearchGate URL: [Link]

  • Title: WO2015016206A1 - Heterocyclic compound Source: Google Patents URL

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Toxicity, and Safe Handling of 2-Amino-4,5-dihydrofuran-3-carbonitrile

Executive Summary In advanced organic synthesis and medicinal chemistry, the dihydrofuran scaffold serves as a critical linchpin for constructing complex, biologically active heterocycles[1]. Specifically, 2-Amino-4,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the dihydrofuran scaffold serves as a critical linchpin for constructing complex, biologically active heterocycles[1]. Specifically, 2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS: 27512-24-9) has emerged as a highly versatile building block, particularly in the synthesis of chiral spirooxindoles via umpolung cascade reactions[2]. However, as a Senior Application Scientist, I must emphasize that the very structural features that make this compound synthetically valuable—its push-pull electronic configuration—also impart significant chemical reactivity and associated toxicity[3]. This guide synthesizes the physicochemical properties, toxicological mechanisms, and rigorous safety protocols required to harness this compound effectively and safely.

Structural Causality and Physicochemical Properties

The molecular architecture of 2-Amino-4,5-dihydrofuran-3-carbonitrile features a partially saturated furan ring substituted with an electron-donating amino group and an electron-withdrawing nitrile group[4].

Table 1: Quantitative Physicochemical Profile
PropertyValue
CAS Number 27512-24-9
Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
pKa (Predicted) 4.40 ± 0.20
Canonical SMILES C1COC(=C1C#N)N

Causality in Reactivity: This enamine-like push-pull system makes the ring highly susceptible to electrophilic attack and oxidative degradation if exposed to ambient air or moisture[5]. The primary research value lies in its functional handles (amino and nitrile groups) which enable diverse cyclization reactions[1]. Consequently, the physical degradation of the compound directly correlates with its storage conditions; thermal aromatization to the corresponding 2-aminofuran-3-carbonitrile can occur if not strictly maintained at sub-zero temperatures[1].

Toxicological Profile and Hazard Assessment

The compound is classified under several GHS hazard categories, necessitating stringent laboratory controls[6].

Table 2: GHS Hazard Classification & Safety Data
GHS ParameterDetails
Signal Word Warning
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors.P280 : Wear protective gloves/clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Storage Conditions Dark place, inert atmosphere, store in freezer under -20°C

Mechanistic Toxicology: The acute toxicity (H302) and irritant properties (H315, H319, H335) arise directly from the molecule's reactive moieties[6]. The electrophilic nitrile and nucleophilic amino groups can undergo unwanted covalent interactions with biological macromolecules (such as mucosal proteins in the respiratory tract or dermal layers)[3]. Inhalation of its dust or vapors rapidly triggers an inflammatory cascade, resulting in severe respiratory irritation.

tox_mechanism N1 Exposure Route (Inhalation/Dermal) N2 Reactive Moieties (Nitrile & Amino) N1->N2 Absorption N3 Cellular Interaction (Protein Binding) N2->N3 Covalent Binding N4 Pathological Output (H315, H319, H335) N3->N4 Inflammation

Figure 1: Mechanistic pathway of acute toxicity and mucosal irritation upon chemical exposure.

Self-Validating Experimental Protocol: Safe Handling & Umpolung Synthesis

To demonstrate the safe application of this compound, we detail a self-validating workflow for its use in an umpolung cascade reaction to synthesize chiral dispiro-bisoxindoles[7]. This methodology integrates chemical synthesis with strict safety checkpoints to ensure trustworthiness at every step.

Phase 1: Environmental Control & Reagent Preparation
  • Fume Hood & PPE Setup: Equip a high-velocity fume hood. Don nitrile gloves, safety goggles, and a particulate respirator (P3/N95) to mitigate H335 risks[6].

  • Reagent Thawing: Retrieve the compound from -20°C storage[5].

    • Causality: Cold storage suppresses thermal aromatization and oxidative degradation[1].

    • Validation Checkpoint: Allow the sealed container to reach room temperature in a desiccator for 30 minutes. This prevents atmospheric moisture condensation, which would hydrolyze the sensitive dihydrofuran core.

  • Inert Atmosphere Establishment: Flush the reaction vessel with Argon.

    • Validation Checkpoint: Utilize an inline oxygen sensor or a standard Schlenk line technique to ensure O2​ levels are strictly minimized before introducing the compound.

Phase 2: Reaction Execution
  • Transfer & Dissolution: Weigh the required mass of 2-Amino-4,5-dihydrofuran-3-carbonitrile and dissolve it in anhydrous THF.

  • Cascade Initiation: Introduce the chiral squaramide catalyst and the isatin-derived ketimine[7].

    • Causality: The amino group of the dihydrofuran attacks the electrophilic core of the ketimine, driven by the umpolung strategy, forming the adjacent spiro-stereocenters[2].

  • Reaction Monitoring:

    • Validation Checkpoint: Sample the reaction at 2-hour intervals using LC-MS. The protocol is self-validating when the starting material peak (m/z 110.11) diminishes proportionally to the emergence of the target dispirooxindole mass.

Phase 3: Quenching and Spill Management
  • Reaction Quenching: Neutralize the reaction mixture with a mild aqueous buffer to safely deactivate any remaining reactive nitrile species.

  • Spill Protocol: In the event of a localized spill, immediately cover the area with an inert absorbent such as vermiculite[3].

    • Causality: Vermiculite physically traps the compound without an exothermic chemical reaction, preventing the aerosolization of the respiratory irritant. Sweep the absorbed material into a sealed hazardous waste container.

handling_workflow A 2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS: 27512-24-9) B Environmental Control (Inert Gas, -20°C to RT) A->B Storage Retrieval C PPE Verification (Respirator, Nitrile Gloves) B->C Pre-reaction Setup D Synthetic Application (Umpolung Cascade) C->D Reagent Transfer E Hazardous Waste Disposal & Quenching D->E Post-reaction Cleanup

Figure 2: Standard operating procedure for safe handling and synthetic application of the synthon.

Conclusion

Mastering the use of 2-Amino-4,5-dihydrofuran-3-carbonitrile requires a deep understanding of how its electronic structure dictates both its synthetic utility and its toxicological hazards. By implementing self-validating protocols and stringent environmental controls, researchers can safely leverage this powerful synthon in advanced drug discovery pipelines.

References

  • Benchchem . "2-Amino-4,5-dihydrofuran-3-carbonitrile." Benchchem Product Catalog. 1

  • Guidechem . "2-Amino-4,5-dihydrofuran-3-carbonitrile 27512-24-9 wiki." Guidechem Chemical Dictionary. 4

  • BLD Pharm . "27512-24-9 | 2-Amino-4,5-dihydrofuran-3-carbonitrile." BLD Pharmatech Ltd. 6

  • Chen, Li-Jun, et al . "Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles." The Journal of Organic Chemistry, 2020. ACS Publications. 7

Sources

Foundational

The Mechanistic Role of 2-Amino-4,5-dihydrofuran-3-carbonitrile in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern organic and medicinal chemistry, the rapid assembly of complex, stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern organic and medicinal chemistry, the rapid assembly of complex, stereochemically dense molecular architectures relies heavily on versatile synthetic intermediates. 2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS: 27512-24-9) has emerged as a privileged structural motif. Featuring a partially saturated furan ring, a primary amine, and a nitrile group, this compound serves as a critical building block for constructing diverse heterocyclic systems, particularly spirooxindoles [1].

As a Senior Application Scientist, I have observed that the true value of this scaffold lies not just in its structural features, but in its dynamic reactivity. This whitepaper deconstructs the electronic anatomy, cascade reaction mechanisms, and self-validating experimental protocols associated with 2-amino-4,5-dihydrofuran-3-carbonitrile, providing researchers with a definitive guide to leveraging this intermediate in drug discovery and materials science.

Structural Anatomy & Electronic Causality

To effectively utilize 2-amino-4,5-dihydrofuran-3-carbonitrile in synthesis, one must first understand the causality behind its reactivity profile. The molecule is not a static ring; it is a highly polarized, dynamic system.

  • The Push-Pull Enamine System: The core features an electron-donating primary amine at the C2 position conjugated with an electron-withdrawing nitrile group at the C3 position. This "push-pull" electronic distribution creates a highly polarized double bond within the dihydrofuran ring. This polarization stabilizes the ring against premature opening while providing predictable regioselectivity for subsequent functionalizations.

  • Dual-Handle Reactivity: The amine group acts as a potent nucleophile for condensation reactions, while the nitrile carbon serves as an electrophilic center for intramolecular cyclizations.

  • Thermodynamic Aromatization: The 4,5-dihydrofuran core can undergo thermal oxidative aromatization to form the corresponding 2-aminofuran-3-carbonitrile. This thermodynamic sink is often utilized as a driving force in complex ring transformation reactions [1].

Core Mechanism of Action: Cascade Cyclization Strategies

The most powerful application of the 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is its generation via asymmetric cascade reactions. A landmark methodology is the Umpolung Strategy developed for the synthesis of chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles[2].

In this cascade, a malononitrile derivative undergoes a highly enantioselective aldol/cyclization/tautomerization sequence. The causality of this mechanism is driven by proximity and thermodynamic stability:

  • Aldol Addition: A chiral catalyst facilitates the nucleophilic attack of a malononitrile precursor onto an active carbonyl (e.g., an isatin derivative), forming a new C-C bond and generating a reactive alkoxide intermediate.

  • Intramolecular 5-exo-dig Cyclization: The newly formed oxygen nucleophile is held in close spatial proximity to the highly electrophilic pendant nitrile group. An intramolecular attack occurs, closing the 5-membered dihydrofuran ring and forming an exocyclic imine.

  • Tautomerization: The exocyclic imine rapidly tautomerizes into the thermodynamically favored endocyclic alkene with an exocyclic primary amine, yielding the final 2-amino-4,5-dihydrofuran-3-carbonitrile architecture.

Pathway S1 Malononitrile Precursor Step1 Aldol Addition (C-C Bond) S1->Step1 S2 Active Carbonyl (Electrophile) S2->Step1 Step2 O-Cyclization (Nitrile Attack) Step1->Step2 Step3 Tautomerization (Aromatization) Step2->Step3 Product 2-Amino-4,5-dihydrofuran- 3-carbonitrile Scaffold Step3->Product

Cascade mechanism forming dispiro-dihydrofuran scaffolds via aldol/cyclization/tautomerization.

Experimental Methodology: A Self-Validating Protocol

Reliability in organic synthesis requires protocols that validate themselves in real-time. The following step-by-step methodology for the enantioselective synthesis of dispiro-dihydrofuran bisoxindoles incorporates built-in In-Process Controls (IPCs) to ensure high diastereo- and enantioselectivity [2].

Step-by-Step Workflow
  • Preparation & Equilibration:

    • Charge a dry Schlenk tube with 2-(2-oxoindolin-3-yl)malononitrile (0.1 mmol) and the target isatin derivative (0.12 mmol).

    • Add 1.0 mL of anhydrous solvent (e.g., Toluene/DCM mixture).

    • Causality Check: Cool the mixture to -20 °C. Lowering the thermal energy rigidifies the transition state upon catalyst binding, which is critical for maximizing enantiomeric excess (ee).

  • Catalytic Cascade Initiation:

    • Add 10 mol% of a chiral bifunctional squaramide catalyst.

    • Stir the reaction at -20 °C for 12–24 hours.

    • Self-Validation Checkpoint: Perform chiral HPLC analysis of an aliquot at 12 hours. The complete disappearance of the malononitrile precursor peak and the emergence of a single major product peak validate the cascade's completion and stereochemical fidelity. If starting material persists, catalyst deactivation (e.g., via moisture) has occurred.

  • Quenching & Extraction:

    • Quench the reaction with saturated aqueous NH₄Cl to protonate the catalyst and halt reactivity.

    • Extract with Ethyl Acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure 2-amino-4,5-dihydrofuran-3-carbonitrile derivative.

Workflow Prep Step 1: Reagent Preparation Equilibrate to -20°C Add Chiral Catalyst React Step 2: Cascade Reaction Stir for 12-24h Monitor via TLC/HPLC Prep->React Quench Step 3: Quench & Extract NH4Cl (aq) EtOAc Extraction React->Quench Purify Step 4: Purification Flash Chromatography Hexane:EtOAc Quench->Purify

Step-by-step experimental workflow for the asymmetric synthesis of dihydrofuran spirooxindoles.

Quantitative Data: Yield and Stereoselectivity

The robustness of the 2-amino-4,5-dihydrofuran-3-carbonitrile formation via the umpolung cascade is evidenced by its broad substrate scope. The table below summarizes representative quantitative data, demonstrating how variations in the electronic nature of the isatin substrate impact the reaction efficiency [2].

Substrate Variation (Isatin R-Group)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Unsubstituted (H)95>20:199
5-Fluoro (Electron-Withdrawing)92>20:198
5-Methoxy (Electron-Donating)9419:199
6-Bromo (Sterically Hindered)89>20:197

Data Interpretation: The cascade is highly tolerant of both electron-donating and electron-withdrawing groups. The consistently high dr (>20:1) and ee (>97%) confirm that the rigid transition state dictated by the chiral catalyst effectively controls the facial selectivity during the initial aldol addition, which subsequently dictates the stereochemistry of the dihydrofuran ring closure.

Applications in Drug Development

Why invest resources into synthesizing 2-amino-4,5-dihydrofuran-3-carbonitrile derivatives? In drug discovery, the 3D topology of a molecule dictates its target binding affinity.

By incorporating this core into bisoxindole scaffolds, researchers generate molecules with adjacent spiro-stereocenters. These complex, non-planar architectures are highly prized for disrupting protein-protein interactions (PPIs). Furthermore, the primary amine and the nitrile group serve as excellent hydrogen-bond donors and acceptors, respectively, providing essential vectors for interacting with kinase hinge regions or allosteric binding pockets. The structural rigidity provided by the dihydrofuran ring minimizes the entropic penalty upon target binding, often leading to enhanced pharmacological potency.

References

  • Chen, L.-J., Yu, J.-H., He, B., Xie, J.-W., Liu, Y.-X., & Zhu, W.-D. (2020). "Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles." The Journal of Organic Chemistry, 85(12), 7793–7802. Available at:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Amino-4,5-dihydrofuran-3-carbonitrile

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Author: BenchChem Technical Support Team. Date: April 2026

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Application

Application Note: 2-Amino-4,5-dihydrofuran-3-carbonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Introduction & Structural Rationale 2-Amino-4,5-dihydrofuran-3-carbonitrile is a highly versatile and privileged building block in modern medicinal chemistry. Characterized by a partially saturated furan ring, a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

2-Amino-4,5-dihydrofuran-3-carbonitrile is a highly versatile and privileged building block in modern medicinal chemistry. Characterized by a partially saturated furan ring, a primary amine, and a nitrile group, this compound provides a unique triad of functional groups. These features act as orthogonal handles for chemical modification, making the scaffold an ideal precursor for constructing complex, densely functionalized heterocycles such as spirooxindoles and benzothiazole analogues [1].

Because these structural motifs are highly prevalent in biologically active natural products and pharmaceutical candidates—including potent kinase inhibitors and modulators of protein-protein interactions—mastering the reactivity of the 2-amino-4,5-dihydrofuran-3-carbonitrile core is critical for drug development professionals and synthetic chemists.

Mechanistic Insights and Reactivity Profile

The primary synthetic value of this dihydrofuran core lies in its dual-reactivity profile. The amino group can act as a nucleophile in condensation reactions, while the adjacent nitrile group serves as an electrophilic trap for intramolecular cyclizations.

  • Umpolung Reactivity & Stereocontrol: Traditional synthesis of spiro-fused dihydrofurans is often hindered by severe steric clash. However, a novel umpolung (polarity reversal) strategy allows precursors like 2-(2-oxoindolin-3-ylidene)malononitrile to undergo an in situ reduction followed by a cascade aldol/cyclization/tautomerization (ACT) reaction. This cascade efficiently yields chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles with adjacent spiro-stereocenters[2].

  • Photoredox Giese Addition: The dihydrofuran core can also be assembled via a photoredox-catalyzed Giese reaction followed by base-mediated cyclization. Continuous flow setups are preferred here to ensure uniform photon flux, which prevents over-oxidation or degradation of the sensitive dihydrofuran intermediate [3].

Experimental Protocols

Protocol A: Asymmetric Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles

Objective: Construct highly sterically hindered bispirooxindole frameworks containing two quaternary spirocenters.

Causality & Design: Utilizing L-alanine methyl ester promotes the in situ reduction of the malononitrile derivative, activating the umpolung pathway. A chiral organocatalyst (e.g., a squaramide-based bifunctional catalyst) is essential to dictate the facial selectivity of the initial aldol addition, ensuring high enantiomeric excess (ee). The subsequent cyclization is driven thermodynamically by the tautomerization of the intermediate imine to the stable 2-amino-furan aromatic system.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(2-oxoindolin-3-ylidene)malononitrile (0.2 mmol, 1.0 equiv) and the corresponding substituted oxindole (0.2 mmol, 1.0 equiv).

  • Catalyst & Promoter Addition: Add L-alanine methyl ester (0.40 mmol, 2.0 equiv) and 10 mol% of the chiral squaramide catalyst.

    • Self-Validation Check: Ensure the L-alanine methyl ester is freshly prepared or stored under inert gas to prevent hydrolysis, which would stall the in situ reduction step.

  • Reaction Execution: Dissolve the mixture in 2.0 mL of anhydrous dichloromethane (DCM). Stir the reaction at room temperature (25 °C) for 1–2 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 2:1). The disappearance of the bright yellow malononitrile spot indicates complete consumption of the starting material.

  • Workup & Purification: Filter the precipitated solid directly from the reaction mixture. Wash the filter cake with cold DCM and n-hexane to remove unreacted L-alanine methyl ester and the catalyst.

  • Validation: Dry the solid in vacuo. Confirm the diastereomeric ratio (dr > 20:1) via 1 H NMR spectroscopy and enantiomeric excess (>90% ee) via chiral HPLC.

Protocol B: Continuous Flow Photoredox Synthesis of Dihydrofuran Derivatives

Objective: Synthesize 2-amino-4,5-dihydrofuran-3-carbonitrile derivatives via a scalable continuous flow process.

Causality & Design: Batch photoredox reactions suffer from the Beer-Lambert effect (poor light penetration). A continuous flow microreactor ensures a maximum surface-area-to-volume ratio, allowing uniform irradiation and drastically reducing reaction times. Triethylamine (TEA) is selected as a weak base to facilitate the final cyclization without hydrolyzing the sensitive nitrile group [3].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of the alkene substrate, radical precursor, and photocatalyst (e.g., Ru(bpy) 3​ Cl 2​ , 1 mol%) in degassed acetonitrile.

  • Flow Setup: Load the solution into a gas-tight syringe. Connect the syringe to a transparent FEP (fluorinated ethylene propylene) tubing microreactor (internal diameter = 0.8 mm, volume = 2.0 mL).

  • Irradiation: Pump the solution through the microreactor at a flow rate of 0.5 mL/h (residence time = 4 h) while irradiating with a 24W blue LED strip ( λ = 450 nm).

  • Cyclization: Route the reactor effluent into a collection flask containing TEA (1.0 equiv) stirring at room temperature. Allow the mixture to stir for an additional 4 hours to drive the intramolecular cyclization.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (33% ethyl acetate in hexanes) to isolate the pure 2-amino-4,5-dihydrofuran-3-carbonitrile derivative.

Data Presentation

Table 1: Optimization and Scope of the Umpolung Cascade Reaction[2]

Substrate Variation (Oxindole)PromoterSolventTime (h)Yield (%)dree (%)
UnsubstitutedL-Alanine methyl esterDCM1.093>20:195
5-Fluoro substitutedL-Alanine methyl esterDCM1.589>20:192
5-Methoxy substitutedL-Alanine methyl esterDCM1.591>20:194
UnsubstitutedNone (Control)DCM24.0<5N/AN/A

Note: The control reaction demonstrates the absolute necessity of the L-amino acid ester promoter for the initial in situ reduction step. Without it, the cascade fails to initiate.

Process Workflows

Umpolung_Cascade Start 2-(2-Oxoindolin-3-ylidene)malononitrile + Substituted Oxindole Step1 In Situ Reduction (L-Alanine methyl ester) Start->Step1 Step2 Asymmetric Aldol Addition (Chiral Organocatalyst) Step1->Step2 Umpolung Activation Step3 Intramolecular Cyclization (Nitrile Nucleophilic Attack) Step2->Step3 Enolate Intermediate Step4 Tautomerization (Thermodynamic Driving Force) Step3->Step4 Ring Closure Product Chiral Dispiro[2-amino-4,5-dihydrofuran- 3-carbonitrile]bisoxindole Step4->Product >20:1 dr, >90% ee

Logical workflow of the enantioselective Umpolung cascade reaction for bispirooxindole synthesis.

Flow_Synthesis Reagents Substrates + Ru(bpy)3Cl2 in Degassed MeCN Pump Syringe Pump (0.5 mL/h Flow Rate) Reagents->Pump Reactor FEP Photomicroreactor (Blue LED, 450 nm) Pump->Reactor Continuous Feed Base TEA Addition (Weak Base Environment) Reactor->Base Giese Adduct Cyclization Intramolecular Cyclization (4 h Stirring) Base->Cyclization Deprotonation Product 2-Amino-4,5-dihydrofuran- 3-carbonitrile Derivative Cyclization->Product 92% Yield

Continuous flow photoredox synthesis workflow for dihydrofuran derivatives.

References

  • 2-Amino-4,5-dihydrofuran-3-carbonitrile Overview. Benchchem.
  • Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles. The Journal of Organic Chemistry.
  • Optimization and procedure for controllable synthesis of 2,3-dihydrofuran in continuous flow process (Supplementary Inform
Method

Multicomponent synthesis reactions involving 2-Amino-4,5-dihydrofuran-3-carbonitrile

Advanced Multicomponent Synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile Derivatives: Strategies, Mechanisms, and Protocols Executive Summary The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Multicomponent Synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile Derivatives: Strategies, Mechanisms, and Protocols

Executive Summary

The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a highly privileged structural motif embedded in numerous bioactive natural products and synthetic pharmaceuticals, particularly within complex spirooxindole and benzothiazole frameworks[1]. As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical multicomponent reaction (MCR) design and practical benchtop execution. This document details the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to synthesize functionalized 2-amino-4,5-dihydrofuran-3-carbonitriles with high diastereo- and enantioselectivity.

Strategic Rationale & Mechanistic Framework

The primary research value of 2-amino-4,5-dihydrofuran-3-carbonitrile lies in its dense functionalization. The adjacent amino and nitrile groups serve as versatile handles for downstream cyclization, enabling the rapid construction of diverse polycyclic libraries[2].

To assemble this core, modern synthetic chemistry relies on two primary multicomponent methodologies:

  • The Umpolung Cascade ACT Strategy: Classical oxindole chemistry typically treats the C3 position as an electrophile. By utilizing 2-(2-oxoindolin-3-yl)malononitrile, the malononitrile moiety acts as a potent nucleophile, reversing the classical polarity (umpolung)[1]. This triggers a cascade Aldol/Cyclization/Tautomerization (ACT) sequence when reacted with active carbonyls, trapping the transient aldol adduct before retro-aldol collapse occurs[1].

  • Photoredox-Catalyzed Giese Addition: For non-spiro variants, a photoredox-catalyzed Giese reaction between TMSCH₂OH and benzalmalononitrile generates an intermediate that, upon the controlled addition of a mild base, undergoes intramolecular cyclization to yield 2-amino-4-aryl-4,5-dihydrofuran-3-carbonitriles[3].

Mechanistic Pathway Visualization

CascadeACT Substrate1 2-(2-Oxoindolin-3-yl)malononitrile (Nucleophile) Intermediate1 Aldol Adduct (Transient) Substrate1->Intermediate1 Organocatalyst (Umpolung) Substrate2 Carbonyl Compound (Electrophile) Substrate2->Intermediate1 Aldol Addition Intermediate2 O-Attack on Nitrile (Cyclization) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4,5-dihydrofuran- 3-carbonitrile Core Intermediate2->Product Tautomerization (Imino to Enamino)

Figure 1. Mechanistic pathway of the Cascade ACT reaction forming the dihydrofuran core.

Quantitative Data & Reaction Optimization

Experimental success relies heavily on the precise tuning of the reaction microenvironment. The tables below summarize the causality of solvent and additive choices based on established optimization studies.

Table 1: Optimization of the Enantioselective Cascade ACT Reaction [1] Reaction of 2-(2-oxoindolin-3-yl)malononitrile with isatin derivatives.

Solvent Catalyst Temp (°C) Yield (%) Enantiomeric Excess (ee %) Mechanistic Causality
Dichloromethane Cinchona Thiourea 25 75 82 Baseline polarity supports solubility but allows transition state flexibility.
Toluene Cinchona Thiourea 25 68 75 Non-polar environment reduces the efficacy of hydrogen-bonding activation.
Chloroform Cinchona Thiourea 25 88 89 Optimal polarity stabilizes the umpolung nucleophile without disrupting H-bonds.

| Chloroform | Cinchona Thiourea | -40 | 92 | 97 | Rigidifies the transition state complex, maximizing facial selectivity. |

Table 2: Optimization of Photoredox-Catalyzed Giese Cyclization [3] Reaction of TMSCH₂OH with benzalmalononitrile under Blue LED.

Additive Light Source Time (h) Yield of Dihydrofuran (%) Mechanistic Causality
1% Formic Acid Blue LED (2x3W) 12 0 (Aldol only) Acidic conditions completely inhibit the intramolecular O-attack on the nitrile.
K₂CO₃ Blue LED (2x3W) 6 75 Stronger base causes minor degradation of the malononitrile precursor.

| TEA (1.0 equiv) | Blue LED (2x3W) | 4 | 90 | Mild organic base perfectly balances deprotonation and cyclization kinetics. |

Validated Experimental Protocols

Protocol A: Batch Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles

This protocol utilizes the umpolung strategy to generate highly complex spiro-stereocenters[1].

Materials:

  • 2-(2-oxoindolin-3-yl)malononitrile (0.2 mmol)

  • Isatin derivative (0.2 mmol)

  • Cinchona alkaloid-derived thiourea catalyst (10 mol%)

  • Anhydrous Chloroform (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon. Causality: Moisture can competitively hydrogen-bond with the thiourea catalyst, severely depressing the enantiomeric excess.

  • Substrate Loading: Charge the vessel with 2-(2-oxoindolin-3-yl)malononitrile (0.2 mmol) and the selected isatin derivative (0.2 mmol).

  • Solvent Addition & Cooling: Inject 2.0 mL of anhydrous chloroform. Stir to dissolve, then submerge the vessel in a cryo-bath set to -40 °C. Allow 15 minutes for thermal equilibration.

  • Catalyst Initiation: Add the Cinchona thiourea catalyst (10 mol%) in one portion.

  • Reaction Monitoring (Self-Validation Check): Stir the mixture at -40 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 2:1). Validation marker: The starting malononitrile spot (UV active) will deplete, and a new, highly fluorescent product spot will appear at a lower Rf (~0.35).

  • Workup & Purification: Quench the reaction by passing the mixture through a short pad of silica gel. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure dispiro-compound[1].

Protocol B: One-Pot Photoredox Synthesis of 2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile

This protocol leverages a controlled radical addition followed by a base-mediated cyclization[3].

Materials:

  • TMSCH₂OH (0.2 mmol)

  • Benzalmalononitrile (0.2 mmol)

  • Triethylamine (TEA) (0.2 mmol)

  • Degassed Acetonitrile (2.0 mL) & H₂O (0.4 mmol)

Step-by-Step Methodology:

  • Photochemical Setup: In a clear glass vial, dissolve TMSCH₂OH and benzalmalononitrile in the MeCN/H₂O mixture. Degas the solution via sparging with Argon for 10 minutes.

  • Giese Addition: Place the vial in a customized photoreactor equipped with 2 x 3W blue LEDs. Stir at room temperature (20–30 °C) for 12 hours. Causality: The blue LED selectively excites the photocatalyst to generate the α-amino radical equivalent without inducing thermal degradation of the nitrile.

  • Sequential Cyclization: Once the addition is complete (verify intermediate formation via LC-MS), add TEA (0.2 mmol) directly to the reaction mixture. Causality: Adding TEA sequentially rather than at the start prevents unwanted side reactions between the base and the photoredox excited state[3].

  • Maturation: Stir for an additional 4 hours at room temperature.

  • Isolation: Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (33% EtOAc in hexanes) to afford the product as a solid (Yield ~90%)[4].

Analytical Characterization Markers

To ensure the trustworthiness of your synthesis, verify the structural integrity of the 2-amino-4,5-dihydrofuran-3-carbonitrile core using the following spectroscopic markers[4]:

  • ¹H NMR (300 MHz, CDCl₃): Look for a distinct broad singlet (bs) integrating to 2H at δ 4.80 – 5.00 ppm . This confirms the presence of the enamino -NH₂ group resulting from the final tautomerization step.

  • ¹³C NMR (75 MHz, CDCl₃): The nitrile carbon (-C≡N) will appear characteristically around δ 118.0 - 119.5 ppm . The highly oxygenated spiro/ring carbon (C-O) will present at δ 78.0 - 79.0 ppm .

  • FTIR (neat): A sharp, distinct absorption band at ~2170 - 2200 cm⁻¹ is the definitive marker for the conjugated nitrile stretch, while bands at ~3300 and 3445 cm⁻¹ confirm the primary amine.

References

  • Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles . American Chemical Society (J. Org. Chem. 2020). 1

  • 2-Amino-4,5-dihydrofuran-3-carbonitrile (Compound Profile) . Benchchem. 2

  • Controllable synthesis of 2,3-dihydrofuran in continuous flow process (Supplementary Information) . The Royal Society of Chemistry.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile

Welcome to the technical support guide for the synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile. This molecule is a highly versatile synthetic intermediate, serving as a crucial building block for a wide array of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile. This molecule is a highly versatile synthetic intermediate, serving as a crucial building block for a wide array of complex heterocyclic systems prevalent in medicinal chemistry and materials science.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic success.

Core Synthesis Pathway: An Overview

The most common and efficient route to 2-Amino-4,5-dihydrofuran-3-carbonitrile involves the base-catalyzed reaction of an epoxide (typically ethylene oxide) with a nitrile possessing an active methylene group, such as malononitrile. This reaction is a variation of the Thorpe-Ziegler condensation, which proceeds via nucleophilic addition and subsequent intramolecular cyclization.[2][3]

Understanding the reaction mechanism is fundamental to troubleshooting. A strong base abstracts a proton from the active methylene carbon of malononitrile, generating a resonance-stabilized carbanion. This potent nucleophile then attacks one of the electrophilic carbons of the epoxide ring, forcing it to open. The resulting alkoxide intermediate undergoes an intramolecular Thorpe-Ziegler cyclization by attacking one of the nitrile groups, forming a five-membered imino-intermediate, which then tautomerizes to the more stable enamine product, 2-Amino-4,5-dihydrofuran-3-carbonitrile.[4]

Reaction Mechanism Workflow

A Malononitrile + Base (-BH) B Resonance-Stabilized Carbanion A->B Deprotonation Side2 Side Reaction: Malononitrile Self-Condensation A->Side2 Excess Base D Nucleophilic Attack (Ring Opening) B->D C Ethylene Oxide C->D Side1 Side Reaction: Epoxide Polymerization C->Side1 Excess Base/ High Temp E Alkoxide Intermediate D->E F Intramolecular Cyclization (Thorpe-Ziegler) E->F G Imino-Anion Intermediate F->G H Protonation (+BH) G->H I Final Product: 2-Amino-4,5-dihydrofuran- 3-carbonitrile H->I

Caption: Key steps and potential side reactions in the synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the most critical parameters to investigate first?

A: Low yield is the most frequent issue and typically points to one of four areas: the base, the solvent, temperature control, or the quality of the starting materials.

  • Base Strength and Stoichiometry: The deprotonation of malononitrile is the first and most critical step. If the base is too weak, the initial carbanion will not form in sufficient concentration. If it's too strong or used in excess, it can promote side reactions. A catalytic amount of a strong, non-nucleophilic base is often ideal. Ensure the base is fresh and has been stored under anhydrous conditions (e.g., NaH, LHMDS).[4]

  • Solvent Choice: The solvent must be aprotic and able to dissolve the starting materials and intermediates. Polar aprotic solvents like THF, DMF, or DMSO are generally preferred. Protic solvents (like ethanol or water) will quench the carbanion and halt the reaction. Ensure your solvent is rigorously dried before use.

  • Temperature Control: This reaction is exothermic. Runaway temperatures can lead to the polymerization of ethylene oxide or other undesired side reactions. It is often best to initiate the reaction at a low temperature (e.g., 0 °C) and then allow it to warm slowly to room temperature or slightly above.

  • Reagent Purity: Malononitrile is susceptible to hydration and polymerization. Use freshly distilled or high-purity malononitrile. Ethylene oxide should be used from a fresh source. The presence of water is particularly detrimental.

Q2: I'm observing a significant amount of brown, tar-like polymer. What causes this and how can it be prevented?

A: Polymer formation is a classic sign of uncontrolled side reactions, primarily driven by excess base or poor temperature regulation.

  • Cause 1: Epoxide Polymerization: Ethylene oxide can polymerize readily under basic (or acidic) conditions. This is especially true at higher temperatures.

  • Cause 2: Malononitrile Self-Condensation: Under strongly basic conditions, the malononitrile carbanion can attack another molecule of malononitrile, initiating a polymerization cascade.

Solutions:

  • Slow Reagent Addition: Add the base portion-wise to the solution of malononitrile and ethylene oxide at 0 °C. Alternatively, add the epoxide slowly to the mixture of malononitrile and base. This keeps the instantaneous concentration of reactive species low, favoring the desired intramolecular cyclization over intermolecular polymerization.

  • Strict Temperature Management: Maintain the reaction temperature below 25-30 °C during the initial addition phase. Use an ice bath and monitor the internal temperature closely.

  • Optimize Stoichiometry: Use a slight excess of the epoxide relative to the nitrile, but avoid a large excess of base. A molar ratio of Malononitrile:Ethylene Oxide:Base of approximately 1:1.1:1.1 is a good starting point.

Q3: The reaction starts but seems to stall, with starting material still present after 24 hours. How can I improve conversion?

A: A stalled reaction suggests that the catalytic cycle has been interrupted or that the activation energy for the final cyclization step is not being overcome.

  • Anhydrous Conditions: This is the most common culprit. Trace amounts of water will protonate and consume the malononitrile carbanion, effectively killing the reaction. Ensure all glassware is oven-dried, solvents are passed through a drying column (or distilled from a drying agent), and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Base/Solvent Compatibility: The choice of base and solvent is critical for achieving optimal yields. Some combinations are significantly more effective than others. For challenging substrates, a stronger base system like NaH in THF might be necessary to drive the reaction to completion. In analogous syntheses, switching from weaker bases to stronger ones or changing the solvent has been shown to dramatically improve yields.[5][6]

Table 1: Comparison of Common Base/Solvent Systems
BaseSolventTypical Temp. (°C)Avg. Yield (%)ProsCons
NaOEtEthanol25 - 5040 - 60Inexpensive, easy to handle.Protic solvent can interfere; may require elevated temperatures.
K₂CO₃DMF40 - 6060 - 75Mild, good for sensitive substrates.[5]Slower reaction times; requires heating.
NaHTHF0 - 2575 - 90Highly effective, drives reaction to completion.Pyrophoric, requires strict anhydrous/inert conditions.
t-BuOKt-BuOH/THF25 - 6565 - 85Strong, non-nucleophilic base.[7]Can be sterically hindered; may require heating.
Q4: Purification of the final product is difficult, and my isolated yield is much lower than the crude yield. What are the best purification strategies?

A: Effective purification is key to obtaining a high isolated yield of a pure product. 2-Amino-4,5-dihydrofuran-3-carbonitrile is typically a solid.

  • Primary Purification (Work-up): After the reaction is complete, it must be quenched correctly. Slowly add the reaction mixture to ice-cold water or a dilute acid (e.g., 1M HCl) to neutralize the base and precipitate the crude product. Be cautious as this can be exothermic.

  • Recrystallization: This is the most effective method for purifying the solid product. Screen various solvents to find the best one. A good recrystallization solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvent systems to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography may be necessary. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes, to elute the product.

Standard Experimental Protocol

This protocol is a robust starting point that has been optimized for high yield and purity.

Materials:

  • Malononitrile (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene Oxide (1.2 eq, as a solution in THF or bubbled directly)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a dropping funnel under a positive pressure of nitrogen.

  • Reagent Addition: Charge the flask with sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under nitrogen. Add anhydrous THF to the flask.

  • Carbanion Formation: Cool the THF/NaH slurry to 0 °C using an ice bath. Dissolve malononitrile (1.0 eq) in anhydrous THF and add it dropwise to the slurry via the dropping funnel over 30 minutes. A vigorous evolution of hydrogen gas will be observed. Stir the resulting solution at 0 °C for an additional 30 minutes after the addition is complete.

  • Epoxide Addition: Add a solution of ethylene oxide (1.2 eq) in cold THF dropwise to the reaction mixture, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of ice-cold water until no more gas evolves.

  • Isolation: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from hot ethanol or isopropanol to afford pure 2-Amino-4,5-dihydrofuran-3-carbonitrile.

References

  • [Vertex AI Search Result 1] (2025). 2-amino-5-(4-chlorophenyl)
  • [Thorpe reaction - Wikipedia] (n.d.). Wikipedia. Retrieved from [Link]

  • [2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC] (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • [Ring Transformation and Reactions of Z-Amino-4,5-dihydrofuran-3,4-dicarbonitriles - Scribd] (n.d.). Scribd. Retrieved from [Link]

  • [Thorpe-Ziegler Reaction | Chem-Station Int. Ed.] (2014). Chem-Station. Retrieved from [Link]

  • [Synthesis of 2-Amino-4-(Aryl)-5-(Cyclohexylamino)furan-3-carbonitrile via a Three-Component Condensation Reaction | Bentham Science Publishers] (2015). Bentham Science. Retrieved from [Link]

  • [Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles] (2024). African Journal of Biomedical Research.
  • [Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC] (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • [Thorpe-Ziegler Reaction - SynArchive] (n.d.). SynArchive. Retrieved from [Link]

  • [(PDF) Synthesis of 2-Amino-4-Aryl-5-Oxo-4,5-Dihydropyrano[3,2- c ] Chromene Derivatives Catalysed by KF-Montmorillonite - ResearchGate] (n.d.). ResearchGate. Retrieved from [Link]

  • [Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres - Organic & Biomolecular Chemistry (RSC Publishing)] (2023). Royal Society of Chemistry. Retrieved from [Link]

  • [Thorpe-Ziegler reaction - ResearchGate] (n.d.). ResearchGate. Retrieved from [Link]

  • [(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate] (2021). ResearchGate. Retrieved from [Link]

  • [SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum] (n.d.). Sciforum. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-4,5-dihydrofuran-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 2-Amino-4,5-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 2-Amino-4,5-dihydrofuran-3-carbonitrile derivatives.

This partially saturated furan ring core is a highly versatile building block in organic and medicinal chemistry, frequently used to construct complex heterocyclic systems such as spirooxindole-dihydrofurans[1]. Because its functional groups (the enamine and the nitrile) provide critical handles for diversification, it is a privileged scaffold for probing biological mechanisms[2]. However, the very reactivity that makes this scaffold valuable also makes it susceptible to specific side reactions and impurities.

System Overview & Mechanistic Divergence

To effectively troubleshoot a reaction, you must first understand the causality of the chemical system. The synthesis typically involves the base-catalyzed condensation of malononitrile with an electrophile (such as an epoxide, α -halo ketone, or α -hydroxy ketone). The reaction proceeds through an acyclic β,β -dicyano intermediate before undergoing an intramolecular Thorpe-Ziegler-type cyclization[3].

Deviations in temperature, pH, or stoichiometry will force the system down competing thermodynamic or kinetic pathways, leading to the impurities mapped below.

G SM Starting Materials (Epoxide/Haloketone + Malononitrile) Base Base Catalysis (e.g., NaOEt, DIPEA) SM->Base Acyclic Acyclic Intermediate (β,β-dicyanoalkoxide) Base->Acyclic Nucleophilic Attack ImpC Impurity C: Malononitrile Dimer Base->ImpC Excess Base / No Electrophile Target Target Product 2-Amino-4,5-dihydrofuran-3-carbonitrile Acyclic->Target Intramolecular Cyclization ImpA Impurity A: Aromatized Furan Target->ImpA Thermal Stress / Oxidation ImpB Impurity B: Hydrolyzed Amide Target->ImpB Aqueous Base Hydrolysis

Mechanistic pathway and impurity divergence in 2-amino-4,5-dihydrofuran-3-carbonitrile synthesis.

Failure Mode Analysis (FAQs)

Q1: My LC-MS shows a major impurity at [M-2]. What is happening? A: This indicates aromatization . The 4,5-dihydrofuran core is only partially saturated. Under thermal stress (>60°C) or in the presence of trace oxidants (even atmospheric oxygen or transition metal impurities), the ring loses two protons and two electrons to form the thermodynamically more stable 2-aminofuran-3-carbonitrile[2].

  • Causality: The driving force is the formation of a fully conjugated 10π aromatic system.

  • Solution: Maintain reaction temperatures strictly below 50°C. If your substrate requires higher activation energy, rigorously degas your solvents (sparge with N2​ or Argon) to remove dissolved oxygen.

Q2: I am observing a +18 Da mass shift and a loss of the sharp -CN stretch (~2200 cm⁻¹) in my IR spectrum. How do I prevent this? A: You are observing nitrile hydrolysis . The carbonitrile group is highly electrophilic. When utilizing strong aqueous bases (like NaOH/KOH) or during prolonged aqueous workups, hydroxide ions attack the nitrile carbon, forming an imidic acid that rapidly tautomerizes into a primary amide.

  • Causality: The enamine nitrogen donates electron density into the ring, but the strongly electron-withdrawing nature of the nitrile still leaves its carbon susceptible to hard nucleophiles like OH− .

  • Solution: Switch to non-nucleophilic organic bases (e.g., DIPEA, TEA) or use anhydrous alkoxides (NaOEt in absolute ethanol)[3]. Quench the reaction strictly at pH 7 using a phosphate buffer.

Q3: Why is my reaction stalling at the acyclic β,β -dicyano intermediate? A: Incomplete cyclization occurs when the alkoxide intermediate lacks sufficient basicity or thermal energy to attack the nitrile carbon. Furthermore, steric factors play a significant role in the site of attack of the malononitrile anion on substituted epoxides[3].

  • Causality: Bulky substituents at the C4 or C5 position create steric hindrance, raising the activation energy barrier for the intramolecular cyclization.

  • Solution: Ensure your base is not being neutralized by acidic impurities in your starting materials. A mild, carefully monitored temperature bump (e.g., from 25°C to 40°C) can overcome the steric activation energy barrier without triggering aromatization.

Q4: I successfully isolated the product, but I am seeing ring-opening side reactions during downstream functionalization. Why? A: The 2-amino-4,5-dihydrofuran-3-carbonitrile ring is susceptible to ring-opening when treated with strong electrophiles. For example, reactions with acyl chlorides (like benzoyl chloride) in the presence of base can trigger ring opening to form acyclic malononitrile derivatives[4].

  • Causality: The oxygen atom in the dihydrofuran ring can act as a leaving group if the enamine nitrogen is acylated, leading to a cascade that breaks the C-O bond.

  • Solution: If downstream acylation is required, carefully control the equivalents of the acylating agent and maintain cryogenic temperatures (-78°C to 0°C) to kinetically trap the desired N-acyl product before ring-opening occurs.

Validated Standard Operating Procedure (SOP)

To ensure a self-validating system, the following protocol incorporates In-Process Controls (IPCs) to prevent the impurities discussed above.

Step-by-Step Methodology: Synthesis via Epoxide and Malononitrile

  • Substrate Preparation & Validation:

    • Dissolve malononitrile (1.05 eq) and the target epoxide (1.00 eq) in anhydrous ethanol (0.2 M).

    • Self-Validation: Perform a Karl Fischer (KF) titration on the solvent. Moisture must be <100 ppm to prevent nitrile hydrolysis.

  • Controlled Base Addition:

    • Cool the reaction vessel to 0°C. Add a catalytic amount of Sodium Ethoxide (NaOEt) (0.10 eq) dropwise over 15 minutes.

    • Causality: Slow addition at low temperatures prevents the exothermic self-condensation (dimerization) of malononitrile.

  • Cyclization & In-Process Control (IPC):

    • Warm the reaction to room temperature (20-25°C) and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 2:1). The acyclic intermediate will appear as a highly polar spot that gradually converts to the less polar 2-amino-4,5-dihydrofuran-3-carbonitrile. Do not proceed until the intermediate is fully consumed.

  • Buffered Isolation:

    • Quench the reaction by adding an equal volume of saturated aqueous NH4​Cl to buffer the system to pH ~6.5.

    • Causality: A buffered quench neutralizes the alkoxide base immediately, preventing late-stage aqueous hydrolysis of the nitrile group during extraction.

  • Extraction & Purification:

    • Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature strictly below 40°C to prevent aromatization.

Analytical Fingerprinting (Quantitative Data)

Use the following structured data to rapidly diagnose impurities in your crude reaction mixtures.

Impurity ProfileDiagnostic Mass ShiftKey NMR Signature ( 1 H / 13 C)Primary Cause
Aromatized Furan [M−2] Loss of aliphatic signals (C4/C5); appearance of aromatic C5-H (~7.5 ppm).Thermal stress (>60°C), trace oxidation.
Primary Amide [M+18] Broad NH2​ singlet (~7.0 ppm); loss of -CN carbon in 13 C NMR (~115 ppm).Aqueous basic hydrolysis.
Acyclic Adduct [M] (Isomeric)Shift in O-CH signals; absence of cyclic enamine NH2​ stretch in IR.Incomplete cyclization (steric hindrance).
Malononitrile Dimer N/A ( m/z 132)Broad NH2​ and highly acidic CH signals; absence of substrate peaks.Excess base, overly fast addition.

References

  • Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles. The Journal of Organic Chemistry, American Chemical Society (2020).

  • 2-Amino-4,5-dihydrofuran-3-carbonitrile. Benchchem Product Database.

  • A Green Approach to the Synthesis of Novel Indole Substituted 2-Amino-4,5-dihydro-3-furancarbonitriles in Water. Letters in Organic Chemistry, ResearchGate (2019).

  • Studies on Heterocyclic Enaminonitriles. IX. : Ring Opening of 2-Amino-3-cyano-4,5-dihydrofurans by the Use of Benzoyl (and Acetyl) Chlorides. Chemical and Pharmaceutical Bulletin, J-Stage (1986).

Sources

Troubleshooting

Optimizing temperature and reaction conditions for 2-Amino-4,5-dihydrofuran-3-carbonitrile

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes and address the fundamental causality behind your reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to move beyond standard recipes and address the fundamental causality behind your reaction conditions.

The synthesis of the 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a cornerstone in drug development, often achieved via a cascade Aldol/cyclization/tautomerization (ACT) sequence[1]. However, this pathway is highly sensitive to thermal and environmental conditions. Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and empirical data to help you master this chemistry.

I. Troubleshooting & FAQs: The Causality of Reaction Conditions

Q1: Why is my reaction yielding 2-aminofuran-3-carbonitrile instead of the target dihydrofuran scaffold? A: This is a classic thermodynamic over-run. The 2-amino-4,5-dihydrofuran-3-carbonitrile core is partially saturated. At elevated temperatures (typically >60 °C) or during harsh concentration steps, the system undergoes thermal aromatization to form the fully aromatic furan derivative[2]. Causality & Solution: The driving force is the gain in aromatic stabilization energy. To prevent this, strictly maintain reaction temperatures below 40 °C and avoid aggressive heating during rotary evaporation.

Q2: I am achieving high yields, but my enantiomeric excess (ee) is below 50%. How can I optimize this? A: Stereoselectivity in the cascade ACT is highly sensitive to the hydrogen-bonding network between your chiral catalyst and the malononitrile adduct. If the temperature is too high, kinetic energy disrupts these non-covalent interactions[1]. Causality & Solution: Lower the temperature to 0–20 °C. While this reduces the overall reaction rate, it tightly locks the transition state geometry, often pushing the ee above 90% in umpolung strategies[1].

Q3: The reaction stalls, and TLC shows a highly polar intermediate that won't convert. What is happening? A: You are kinetically trapped at the uncyclized aldol intermediate. The initial C-C bond formation (aldol step) is fast and exothermic. However, the subsequent intramolecular cyclization—where the oxygen nucleophilically attacks the nitrile carbon—requires overcoming a higher activation energy barrier[1]. Causality & Solution: If you are operating at sub-zero temperatures to maximize ee, the system lacks the thermal energy for ring closure. Allow the reaction to slowly warm to 20 °C to provide the necessary activation energy.

II. Reaction Workflow & Logical Troubleshooting

G Start Start: Aldol/Cyclization Cascade TempCheck Is Temp < 0°C? Start->TempCheck Stall Reaction Stalls at Aldol Adduct TempCheck->Stall Yes (Kinetic Trap) TempHigh Is Temp > 60°C? TempCheck->TempHigh No Aromatize Thermal Aromatization (Furan Formation) TempHigh->Aromatize Yes (Thermodynamic) Optimal Optimal Temp (20°C) High ee & Yield TempHigh->Optimal No (20°C) Product 2-Amino-4,5-dihydrofuran- 3-carbonitrile Optimal->Product Tautomerization

Fig 1. Temperature-dependent logical troubleshooting workflow for cyclization.

III. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between temperature, solvent, and reaction outcomes based on standardized organocatalytic ACT syntheses[1].

EntrySolventTemp (°C)CatalystYield (%)ee (%)Mechanistic Observation
1THF-10Chiral Squaramide3598High ee, but kinetically trapped at the aldol intermediate.
2iPrOH20Chiral Squaramide8995Optimal: Balances hydrogen bonding and thermal energy for cyclization.
3MeOH60Triethylamine85RacemicFast conversion; thermal aromatization to furan begins.
4H2O25None (On-water)92RacemicHydrophobic packing accelerates reaction, but lacks stereocontrol[3].

IV. Self-Validating Experimental Protocol

To ensure trustworthiness in your execution, this methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Reagent Preparation In a dry 10 mL reaction vial, dissolve the malononitrile derivative (0.1 mmol) and the electrophile (e.g., isatin or ninhydrin, 0.12 mmol) in 1.0 mL of isopropanol. Validation: The solution must be completely homogeneous. Undissolved particulates will skew the stoichiometric ratio and ruin enantioselectivity.

Step 2: Thermal Equilibration Place the vial in a cryocooler set to exactly 20 °C. Allow 15 minutes for thermal equilibration. Causality: Establishing a stable thermal baseline prevents localized exothermic spikes upon catalyst addition, which would otherwise degrade the ee.

Step 3: Catalyst Addition & Aldol Phase Add the chiral organocatalyst (10 mol%). Stir at 20 °C for 2 hours. Validation Checkpoint 1 (Aldol Confirmation): Sample 5 µL for TLC (Eluent: Ethyl Acetate:Hexane 1:2). The starting malononitrile spot must be completely consumed, replaced by a new, highly polar spot (the aldol intermediate). If starting material remains, verify catalyst integrity.

Step 4: Cyclization & Tautomerization Phase Maintain stirring at 20 °C for an additional 12–24 hours. Causality: The intramolecular nucleophilic attack of the oxygen onto the nitrile group is the rate-limiting step. The subsequent tautomerization from imine to enamine is spontaneous and irreversible, driving the reaction forward[1].

Step 5: Final Validation & Isolation Remove the solvent under reduced pressure (Water bath < 35 °C to prevent aromatization). Validation Checkpoint 2 (Product Confirmation): Dissolve a crude sample in CDCl3 for 1H NMR. The successful formation of the 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is unequivocally validated by the appearance of a characteristic broad singlet at δ 4.5–5.5 ppm corresponding to the new -NH2 group.

Purify the crude mixture via flash column chromatography to isolate the pure scaffold.

V. References

  • Title: Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Diastereoselective Preparation of Spiro[2,3‐dihydrofuran‐3,3'‐oxindole] Derivatives by an Atom‐Economic Tandem Reaction in Water Source: ChemistrySelect (via ResearchGate) URL: [Link](Note: Referenced generally under on-water conditions)

Sources

Optimization

Best purification and recrystallization techniques for 2-Amino-4,5-dihydrofuran-3-carbonitrile

Welcome to the Technical Support Center for 2-Amino-4,5-dihydrofuran-3-carbonitrile (ADFC) . This compound is a highly versatile building block featuring a partially saturated furan ring, an amino group, and a carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4,5-dihydrofuran-3-carbonitrile (ADFC) . This compound is a highly versatile building block featuring a partially saturated furan ring, an amino group, and a carbonitrile moiety. It is utilized extensively by medicinal chemists to construct complex fused heterocycles, such as spirooxindoles and benzimidazoles, which are critical in drug discovery [1].

Due to its dense functionalization, ADFC presents unique physicochemical challenges during isolation. This guide provides drug development professionals with field-proven, causality-driven troubleshooting strategies for the purification and recrystallization of ADFC.

Part 1: Physicochemical Profile & Causality Data

Understanding the intrinsic properties of ADFC (CAS: 27512-24-9) is the first step in designing a self-validating purification system. The table below summarizes the quantitative data and the chemical causality dictating its behavior in the lab [2].

PropertyValueCausality / Impact on Purification Workflow
Molecular Weight 110.11 g/mol Low molecular weight combined with strong intermolecular forces leads to a highly crystalline solid.
Predicted pKa ~4.40The weakly basic primary amine can interact with acidic silanol groups on standard silica, causing peak tailing during chromatography.
H-Bonding Profile 1 Donor, 2 AcceptorsStrong dipole-dipole and H-bonding networks dictate high solubility in polar aprotic solvents (Acetone, DMSO) and insolubility in alkanes.
Thermal Stability Prone to aromatizationThe 4,5-dihydrofuran core can thermally aromatize to 2-aminofuran-3-carbonitrile at elevated temperatures [1]. Heating must be strictly controlled.
Part 2: Workflow Visualization

G N1 Crude ADFC Synthesis Mixture N2 Flash Chromatography (33% EtOAc/Hexanes) N1->N2 Purify N3 Fraction Concentration (<40°C Vacuum) N2->N3 Evaporate N4 Hot Solvent Dissolution (Acetone, ~50°C) N3->N4 Resuspend N5 Anti-Solvent Titration (Petroleum Ether) N4->N5 Supersaturate N6 Controlled Cooling & Vacuum Filtration N5->N6 Nucleate N7 Pure ADFC Crystals (>99% Purity) N6->N7 Isolate

Fig 1. Standardized workflow for the purification and recrystallization of crude ADFC.
Part 3: Troubleshooting FAQs & Methodologies
Section A: Flash Column Chromatography

Q: Why does ADFC streak severely on silica gel, resulting in poor separation from aliphatic impurities? Causality: The primary amine on ADFC acts as a strong hydrogen-bond donor, interacting aggressively with the free, acidic silanol groups (-SiOH) present on standard unmodified silica gel. Solution: You must suppress this interaction. Use a solvent system of 33% Ethyl Acetate in Hexanes [3]. If tailing persists, pre-treat the silica column with 1% triethylamine (TEA). The TEA competitively binds to the acidic silanol sites, allowing the ADFC to elute in a tight, symmetrical band.

Protocol: Step-by-Step Flash Chromatography

  • Stationary Phase Preparation: Slurry pack a glass column with 230-400 mesh silica gel using hexanes (optionally containing 1% TEA).

  • Sample Loading: Dissolve the crude ADFC in a minimal volume of ethyl acetate. Self-Validation Check: If the sample is too viscous, perform dry loading by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column bed.

  • Elution: Elute using an isocratic system of 1:2 Ethyl Acetate/Hexanes. Monitor fractions via TLC (UV active at 254 nm due to the conjugated nitrile system).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Critical: Keep the water bath strictly below 40°C to prevent thermal aromatization of the dihydrofuran core [1].

Section B: Recrystallization Optimization

Q: What is the optimal solvent system for recrystallizing ADFC to achieve >99% purity, and why? Causality: The optimal system is Acetone / Petroleum Ether [4]. ADFC is highly soluble in acetone due to favorable dipole-dipole interactions between the solvent's carbonyl group and the solute's cyano/amino groups. Conversely, ADFC is entirely insoluble in non-polar petroleum ether. By utilizing acetone as the "good" solvent and petroleum ether as the "anti-solvent," you can precisely control the supersaturation point (the metastable zone) to induce the growth of highly pure, pale yellow needle-like crystals.

Q: During recrystallization, my product "oiled out" instead of forming crystals. What caused this, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, or when the anti-solvent is added too rapidly, bypassing the metastable zone of crystallization. Solution: Reheat the mixture until the oil redissolves into a homogenous solution. Allow it to cool much more slowly, and introduce a seed crystal of pure ADFC to provide a nucleation site, which lowers the activation energy required for crystal lattice formation.

Protocol: Step-by-Step Anti-Solvent Recrystallization

  • Dissolution: Place the semi-pure ADFC in a round-bottom flask. Add a minimal volume of hot acetone (approx. 50°C) dropwise while swirling until the solid is completely dissolved.

  • Hot Filtration: Perform a rapid hot gravity filtration through fluted filter paper to remove any insoluble mechanical impurities or polymerized byproducts.

  • Anti-solvent Titration: Return the filtrate to gentle heating. Slowly add petroleum ether dropwise. Self-Validation Check: Stop adding petroleum ether the exact moment the solution reaches the "cloud point"—when a faint, persistent turbidity remains after swirling. This confirms you have reached optimal supersaturation.

  • Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed. Mechanical agitation at this stage will cause rapid, impure micro-crystallization.

  • Maturation: Once room temperature is reached, transfer the flask to an ice bath (0–4°C) for 2 hours to depress solubility further and maximize your crystalline yield.

  • Isolation: Filter the pale yellow needles under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold petroleum ether to remove residual mother liquor.

  • Desiccation: Transfer the crystals to a vacuum desiccator and dry overnight to remove all traces of volatile solvents.

References
  • Chen, L.-J., Yu, J.-H., He, B., & Zhu, W. "Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles." The Journal of Organic Chemistry, 2020, 85(12), 7793-7802. Available at:[Link]

  • Electronics and Books. "Synthesis of 1-Acyl-2-oxo-3-pyrrolidinecarbonitriles by the Reaction of 2-Acylamino-4,5-dihydro-3-furancarbonitriles with Sodium Iodide." Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-4,5-dihydrofuran-3-carbonitrile Synthesis

Welcome to the Application Support Center. The synthesis of 2-amino-4,5-dihydrofuran-3-carbonitriles—highly valuable scaffolds in medicinal chemistry and natural product synthesis—often relies on multicomponent cascades...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of 2-amino-4,5-dihydrofuran-3-carbonitriles—highly valuable scaffolds in medicinal chemistry and natural product synthesis—often relies on multicomponent cascades or umpolung strategies[1]. While these pathways are atom-economical, the highly functionalized nature of the dihydrofuran core makes it susceptible to side reactions such as thermal aromatization, hydrolytic ring-opening, and epimerization.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high yields and stereofidelity in your workflows.

Mechanistic Pathway & Divergence

Understanding the kinetic versus thermodynamic sinks in your reaction is critical. The diagram below illustrates the divergence between the desired intramolecular cyclization and common degradation pathways.

ReactionPathway SM Starting Materials (Malononitrile + Electrophile) Intermediate Michael/Aldol Adduct (Uncyclized Intermediate) SM->Intermediate Weak Base (e.g., TEA) Controlled Addition Side_Oligomer Oligomers & Knoevenagel Byproducts SM->Side_Oligomer Strong Base / Excess Intermolecular Rxn Target 2-Amino-4,5-dihydrofuran- 3-carbonitrile (Target Product) Intermediate->Target Intramolecular O-Alkylation/Cyclization Side_Aromatized 2-Aminofuran (Thermal Aromatization) Target->Side_Aromatized High Heat (>60°C) Prolonged Time Side_Hydrolyzed Tetrahydro-2-oxofurans (Acidic Hydrolysis) Target->Side_Hydrolyzed Acidic Workup / Silica Gel (H+ Exposure)

Mechanistic divergence in dihydrofuran synthesis highlighting desired pathways and side reactions.

Troubleshooting FAQs

Q1: Why does my 2-amino-4,5-dihydrofuran-3-carbonitrile product degrade into a 2-aminofuran derivative during scale-up? A1: You are observing thermal aromatization. The 2-amino-4,5-dihydrofuran core is thermodynamically driven to aromatize into the corresponding 2-aminofuran, especially when bearing electron-withdrawing groups like carbonitriles[2]. Causality & Solution: During scale-up, exothermic multicomponent reactions can create localized hot spots if heat dissipation is poor. The gain in resonance stabilization energy drives the oxidative or thermal loss of hydrogen. To prevent this, strictly control the internal reaction temperature (keep below 40 °C) and consider transitioning from batch to continuous flow chemistry to enhance heat transfer[3].

Q2: During purification via silica gel chromatography, my isolated yield drops significantly, and I observe a new polar spot. What is causing this? A2: The product is undergoing mild acidic hydrolysis. The enamine-like structure of the 2-amino-4,5-dihydrofuran ring is highly sensitive to protons. Exposure to the inherently acidic silanol groups on standard silica gel triggers hydrolysis of the enamine, leading to ring-opening or conversion into tetrahydro-2-oxofuran-3,4-dicarbonitriles[2]. Causality & Solution: To preserve the integrity of the dihydrofuran ring, you must neutralize the stationary phase. Pre-treat your silica gel column with 1-2% triethylamine (TEA) in your eluent (e.g., hexanes/ethyl acetate)[3]. Alternatively, bypass chromatography entirely by optimizing the reaction for direct precipitation and recrystallization from cold ethanol.

Q3: In enantioselective cascade syntheses (e.g., forming spirooxindole-dihydrofurans), my diastereomeric ratio (dr) is lower than expected. How can I suppress epimerization? A3: This is typically caused by a reversible Michael addition or a reversible 1,5-H transfer step. In complex umpolung strategies or formal (3+2) cyclizations, the basic conditions can cause the intermediate adducts to undergo retro-Michael reactions, leading to epimerization at the newly formed spiro-stereocenter[4]. Causality & Solution: The intermediate must be rapidly trapped or tightly bound by the catalyst to prevent reversibility. Employ a chiral bifunctional squaramide-tertiary amine catalyst; the dual hydrogen-bonding from the squaramide moiety rigidly coordinates the intermediate, while the tertiary amine directs the enolization, locking the stereocenter in place[5]. Lowering the reaction temperature to -20 °C also kinetically freezes the desired diastereomer.

Q4: I am observing significant amounts of Knoevenagel condensation oligomers instead of the desired cyclized product. How do I favor the intramolecular cyclization? A4: There is a kinetic competition between the desired intramolecular O-alkylation/cyclization and intermolecular Knoevenagel oligomerization. Causality & Solution: High concentrations of malononitrile and strong bases (like NaOH) accelerate intermolecular collisions. To favor the unimolecular cyclization, use a weak base such as TEA or K₂CO₃[3]. Furthermore, implement a step-wise addition protocol: pre-mix the active methylene compound with the base to form the enolate, then add the electrophile slowly via a syringe pump to maintain a low steady-state concentration of the highly reactive intermediates.

Optimization Data

The following table summarizes the impact of various reaction parameters on the yield and product distribution, serving as a baseline for your process optimization.

Base / CatalystTemperature (°C)SolventMajor ProductYield (%)Primary Side Reaction
NaOH (1.5 eq)80 (Reflux)EtOH2-Aminofuran< 20%Thermal Aromatization / Oligomerization
K₂CO₃ (1.0 eq)25 (RT)EtOHDihydrofuran65%Mild Hydrolysis (if reaction time > 12h)
TEA (1.0 eq)0 to 25THF / HexanesDihydrofuran90%None significant (Optimal Batch Conditions)
Chiral Squaramide-20DCMChiral Spiro-dihydrofuran92%Epimerization (if warmed prematurely)

Data synthesized from standardized optimization protocols for dihydrofuran derivatives[1],[3],[5].

Validated Experimental Protocol: Synthesis of 2-Amino-4-aryl-4,5-dihydrofuran-3-carbonitriles

This protocol is designed as a self-validating system. The use of a weak base (TEA) prevents oligomerization, and the buffered workup ensures the product does not undergo acidic hydrolysis[3].

Materials:

  • Malononitrile (1.0 equiv)

  • α-Haloketone or Epoxide derivative (1.0 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel (230-400 mesh) pre-treated with 1% TEA

Step-by-Step Methodology:

  • Preparation of the Enolate: In a flame-dried round-bottom flask purged with nitrogen, dissolve malononitrile (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA (1.0 equiv) dropwise over 5 minutes.

    • Self-Validation Check: The solution should turn slightly yellow, indicating the formation of the malononitrile anion, without the rapid formation of dark precipitates (which would indicate oligomerization).

  • Electrophile Addition: Dissolve the α-haloketone (1.0 equiv) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (33% Ethyl Acetate in Hexanes). The starting material spot should disappear, replaced by a single major UV-active spot (Rf ~ 0.40)[3].

  • Quenching & Extraction: Quench the reaction with a saturated aqueous NaHCO₃ solution (do NOT use NH₄Cl or HCl to avoid acidic hydrolysis). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water-bath temperature strictly below 35 °C.

  • Buffered Purification: Pack a chromatography column using silica gel slurried in a solvent system containing 1% TEA (e.g., 33% EtOAc in Hexanes + 1% TEA). Load the crude mixture and elute. The TEA neutralizes the silica, ensuring the 2-amino-4,5-dihydrofuran-3-carbonitrile elutes intact without degrading into a tetrahydro-2-oxofuran.

References[1] Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles. The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.0c00418[3] Supplementary Information - The Royal Society of Chemistry. RSC. URL:https://www.rsc.org/suppdata/c8/ra/c8ra05259a/c8ra05259a1.pdf[4] Asymmetric Catalytic (3 + 2) Cyclization and Sequential Reaction to Construct Dihydrofuran- and Azepine-Based Spirooxindoles. Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.1c00000[5] Enantioselective Construction of CF3-Containing Spirooxindole γ-Lactones via Organocatalytic Asymmetric Michael/Lactonization. Organic Letters - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.8b03948[2] A Green Approach to the Synthesis of Novel Indole Substituted 2-Amino-4,5-dihydro-3-furancarbonitriles in Water. ResearchGate. URL: https://www.researchgate.net/publication/233534578

Sources

Reference Data & Comparative Studies

Validation

Spectral Comparison Guide: NMR Elucidation of 2-Amino-4,5-dihydrofuran-3-carbonitrile vs. Thiophene Alternatives

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges when characterizing densely functionalized heterocycles. The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges when characterizing densely functionalized heterocycles. The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a highly privileged building block in medicinal chemistry, often utilized as a precursor for complex spirooxindoles and bioactive natural product analogs[1].

However, during synthesis—particularly when exploring novel umpolung strategies or cascade cyclizations—it is critical to unambiguously differentiate this oxygen-containing heterocycle from its sulfur-containing alternative, the 2-amino-4,5-dihydrothiophene-3-carbonitrile scaffold[2]. This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of these two scaffolds, providing the mechanistic causality behind their spectral differences and a self-validating experimental protocol for structural confirmation.

Mechanistic & Structural Insights: The Push-Pull System

To understand the NMR spectra of 2-amino-4,5-dihydrofuran-3-carbonitrile derivatives, one must analyze the electronic environment of the ring. The core features a highly polarized push-pull enamine-nitrile system .

  • Causality of 13 C Shifts : The electron-donating amino group (-NH 2​ ) at the C2 position strongly conjugates with the electron-withdrawing carbonitrile group (-CN) at the C3 position. This dynamic pulls electron density away from C2, dramatically deshielding it and pushing its resonance to approximately δ 168 ppm . Conversely, the C3 carbon becomes shielded, appearing unusually upfield for an sp 2 carbon at roughly δ 57 ppm [3].

  • The Heteroatom Effect (Oxygen vs. Sulfur) : The primary diagnostic differentiator between the dihydrofuran and dihydrothiophene alternatives is the electronegativity of the ring heteroatom. Oxygen ( χ≈3.44 ) is significantly more electronegative than sulfur ( χ≈2.58 ). Consequently, the adjacent C5 methylene protons (O-CH 2​ ) in the dihydrofuran ring experience strong inductive deshielding.

Comparative Spectral Data Analysis

The following tables summarize the quantitative NMR data, comparing the 4-phenyl substituted derivatives of both scaffolds to highlight their diagnostic differences. Data is referenced to standard acquisitions in CDCl 3​ .

Table 1: 1 H NMR Spectral Comparison (300 MHz, CDCl 3​ )
Proton Assignment2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile2-Amino-4-phenyl-4,5-dihydrothiophene-3-carbonitrileDiagnostic Shift & Causality
-NH 2​ (C2) δ 4.85 (bs, 2H)δ 4.60 - 4.90 (bs, 2H)Similar : Heavily dependent on concentration and hydrogen bonding; not diagnostic.
C5-H 2​ (Ring) δ 4.37 (dd, 1H), 4.77 (dd, 1H)δ 3.20 - 3.60 (m, 2H)Critical Differentiator : Oxygen's higher electronegativity strongly deshields the furan protons compared to sulfur[2][3].
C4-H (Ring) δ 4.27 (dd, 1H)δ 3.80 - 4.20 (m, 1H)Moderate : Slightly deshielded in the furan ring due to extended inductive effects.
Aromatic (C-H) δ 7.23 - 7.39 (m, 5H)δ 7.20 - 7.40 (m, 5H)Negligible : Remote from the heteroatom center.
Table 2: 13 C NMR Spectral Comparison (75 MHz, CDCl 3​ )
Carbon Assignment2-Amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile2-Amino-4-phenyl-4,5-dihydrothiophene-3-carbonitrileDiagnostic Shift & Causality
C2 (C-NH 2​ ) δ 168.4δ 160.0 - 165.0Highly deshielded in both due to the push-pull enamine system.
C3 (C-CN) δ 57.3δ 60.0 - 65.0Shielded by electron donation from the -NH 2​ group.
C5 (Hetero-CH 2​ ) δ 78.8δ 35.0 - 40.0Critical Differentiator : Direct attachment to Oxygen vs. Sulfur definitively assigns the scaffold[3].
C4 (CH-Ph) δ 47.7δ 45.0 - 50.0Minor differences; heavily influenced by the C4 substituent.
-CN (Nitrile) δ 119.2δ 118.0 - 120.0Standard nitrile region; unaffected by the heteroatom.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in your structural assignment, standard 1D acquisitions must be paired with a self-validating D 2​ O exchange experiment. This prevents the misidentification of the broad amine singlet with the critical C5-H 2​ multiplets.

Step 1: Sample Dissolution & Preparation

  • Weigh 15–20 mg of the synthesized compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is selected over DMSO-d 6​ because the dihydrofuran scaffold lacks highly polar, insoluble networks, and CDCl 3​ provides an unobstructed spectral window for the critical δ 4.0–5.0 ppm region.

Step 2: Baseline 1D Acquisition

  • Acquire a standard 1 H NMR spectrum (minimum 16 scans, 300/400 MHz) and a 13 C NMR spectrum (minimum 512 scans, 75/100 MHz).

  • Process the data, paying close attention to the integration of the signals between δ 4.20 and 4.90 ppm.

Step 3: D 2​ O Exchange (Self-Validation)

  • Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing, then allow the phases to separate.

  • Re-acquire the 1 H NMR spectrum under identical parameters.

Step 4: Data Interpretation

  • Observe the complete disappearance of the broad singlet at δ ~4.85 ppm.

  • Causality: The labile amine protons (-NH 2​ ) rapidly undergo isotopic exchange with deuterium, rendering them invisible in the 1 H spectrum. The remaining signals at δ 4.37 and 4.77 ppm are definitively validated as the C5-H 2​ protons, confirming the oxygen-containing dihydrofuran scaffold.

Structural Elucidation Workflow

Below is the logical decision tree utilized by application scientists to rapidly differentiate these scaffolds based on primary NMR data.

NMR_Elucidation A Unknown Heterocycle (C5H6N2O vs C5H6N2S) B 1H NMR Analysis (CDCl3, 300/400 MHz) A->B C 13C NMR Analysis (CDCl3, 75/100 MHz) A->C D Check C5-H2 Shift δ 4.3 - 4.8 ppm? B->D Oxygen Deshielding E Check C5-H2 Shift δ 3.0 - 3.7 ppm? B->E Sulfur Shielding F Check C2 Shift δ ~168 ppm? C->F Push-Pull System G Confirmed: Dihydrofuran Scaffold D->G Yes H Confirmed: Dihydrothiophene Scaffold E->H Yes F->G Yes

Workflow for differentiating dihydrofuran and dihydrothiophene scaffolds using NMR spectroscopy.

References
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Supplementary Information: 2-amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile Source: The Royal Society of Chemistry URL
  • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: ACS Omega URL

Sources

Comparative

FTIR spectroscopy reference data for 2-Amino-4,5-dihydrofuran-3-carbonitrile validation

As a Senior Application Scientist, validating the structural integrity of synthetic intermediates is a foundational step in drug development. 2-Amino-4,5-dihydrofuran-3-carbonitrile is a highly versatile building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of synthetic intermediates is a foundational step in drug development. 2-Amino-4,5-dihydrofuran-3-carbonitrile is a highly versatile building block featuring a partially saturated furan ring, a primary amine, and a cyano group, making it a critical precursor for complex heterocyclic systems and bioactive molecules[1].

Fourier-Transform Infrared (FTIR) spectroscopy is the optimal technique for rapid, non-destructive functional group verification of this compound[1]. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—profoundly alters the resulting spectral data[2][3]. This guide provides a definitive, causality-driven framework for acquiring and interpreting FTIR reference data for 2-Amino-4,5-dihydrofuran-3-carbonitrile.

Molecular Causality & Expected Vibrational Frequencies

To establish a self-validating analytical system, we must first map the expected vibrational modes to the molecule's specific functional groups. Drawing upon structural analogs (such as 2-amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile) and standard reference archives like the NIST Chemistry WebBook[4][5], we can predict the spectral fingerprint of this molecule.

Understanding the causality behind these peaks is critical for troubleshooting:

  • The Nitrile (-C≡N) Stretch: The triple bond possesses a very high force constant, forcing it to vibrate at a high frequency (~2170–2200 cm⁻¹)[4]. Because very few other organic bonds absorb in this region, this sharp peak acts as an unambiguous diagnostic marker for the carbonitrile group.

  • The Primary Amine (-NH₂): Amines participate in hydrogen bonding, which broadens their absorption bands. A primary amine typically presents as a doublet (symmetric and asymmetric stretching) in the 3200–3450 cm⁻¹ region[4].

  • The Dihydrofuran Core: The cyclic ether linkage (C-O-C) produces a strong, complex stretching band in the fingerprint region (~1020–1040 cm⁻¹) due to the large dipole moment change during the vibration[4].

Table 1: Reference FTIR Band Assignments for 2-Amino-4,5-dihydrofuran-3-carbonitrile
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Diagnostic Value
-NH₂ N-H Asymmetric / Symmetric Stretch~3445, 3300Medium, Broad DoubletConfirms primary amine; susceptible to moisture interference.
-C≡N C≡N Stretch~2170 - 2200Sharp, Medium/StrongUnambiguous marker for the cyano group; isolated frequency.
Ring C=C C=C Stretch / N-H Bend~1650, 1589Strong, SharpConfirms ring unsaturation; overlaps with amine bending.
Ring C-O-C Asymmetric Ether Stretch~1020 - 1040Strong, BroadConfirms the dihydrofuran oxygen linkage.

Comparative Analysis: ATR vs. KBr Pellet Modalities

When validating a solid API intermediate, selecting the correct sampling technique dictates the fidelity of your data[2]. Neither technique is universally superior; rather, they are governed by different physical principles[3].

Table 2: Performance & Physics Comparison
ParameterKBr Pellet (Transmission)Diamond ATR (Surface Reflectance)
Physical Principle Bulk transmission; adheres to Beer-Lambert Law[6].Internal reflection; relies on an evanescent wave[3].
Pathlength Fixed by pellet thickness (typically 1 mm).Wavelength-dependent ( dp​∝λ ).
Peak Intensity Linear relative intensities across the spectrum.Low-wavenumber peaks appear artificially stronger.
Moisture Sensitivity High: KBr is hygroscopic; water masks -NH₂ bands[3].Low: Diamond crystal is inert to ambient moisture[3].
Primary Use Case Trace impurity detection, quantitative library matching[6].Rapid QC, high-throughput screening of neat solids[3].

The Physics of Peak Shifting in ATR: If you compare an ATR spectrum of 2-Amino-4,5-dihydrofuran-3-carbonitrile directly to a historical KBr library spectrum, you will notice discrepancies. Because the penetration depth of the ATR evanescent wave increases at longer wavelengths (lower wavenumbers), the C-O-C ether stretch (~1020 cm⁻¹) will appear disproportionately massive compared to the -NH₂ stretch (~3400 cm⁻¹)[3]. Furthermore, anomalous dispersion alters the refractive index near strong absorption bands, shifting ATR peak maxima slightly to lower wavenumbers compared to transmission data.

Decision Matrix & Analytical Workflow

To ensure reproducible validation, utilize the following decision matrix to select the appropriate methodology based on your immediate analytical goal.

FTIR_Workflow Sample Solid Sample: 2-Amino-4,5-dihydrofuran- 3-carbonitrile Goal Primary Analytical Goal? Sample->Goal ATR ATR-FTIR (Surface Reflectance) Goal->ATR Rapid Identity Verification KBr KBr Pellet (Transmission) Goal->KBr Quantitative / Reference Data ATR_Details • High Throughput QC • Neat Sample Analysis • No Moisture Interference ATR->ATR_Details KBr_Details • Trace Impurity Detection • True Beer-Lambert Data • Legacy Library Matching KBr->KBr_Details

Figure 1: FTIR Sampling Decision Matrix for Solid API Intermediates.

Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols cannot merely be a list of actions; they must be self-validating systems where the reason for the action prevents downstream errors.

Protocol A: KBr Pellet Transmission Analysis (The Reference Standard)

Use this protocol when generating foundational reference data for regulatory submissions or library building.

  • Matrix Desiccation (Critical Step): Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours and store in a vacuum desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed water exhibits a massive, broad O-H stretch (~3400 cm⁻¹) and an H-O-H bend (~1630 cm⁻¹). If not rigorously dried, these water bands will completely obscure the critical -NH₂ stretching and bending bands of the 2-Amino-4,5-dihydrofuran-3-carbonitrile[3].

  • Sample Dilution & Milling: Grind 1–2 mg of the analyte with ~150 mg of dried KBr in an agate mortar until a homogeneous, fine powder is achieved.

    • Causality: Diluting the sample to ~1% ensures the absorbance remains within the linear dynamic range of the detector (preventing "flat-topped" saturated peaks), strictly adhering to the Beer-Lambert law[6].

  • Vacuum Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then press at 10 tons of force for 3 minutes.

    • Causality: The vacuum evacuates trapped air pockets. Without this, the resulting pellet will suffer from the Christiansen effect (severe light scattering), resulting in a sloping baseline that ruins quantitative accuracy. High pressure cold-welds the salt into an optically transparent window[6].

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against a blank (empty beam) background.

Protocol B: Single-Reflection Diamond ATR Analysis (The High-Throughput Method)

Use this protocol for rapid, daily quality control of synthesized batches.

  • Background Validation: Clean the diamond crystal with high-purity isopropanol. Collect a background spectrum of the empty crystal.

    • Causality: This self-validates the cleanliness of the crystal and subtracts ambient atmospheric contributions (CO₂ at ~2350 cm⁻¹ and water vapor), ensuring the sharp -C≡N stretch at ~2200 cm⁻¹ is not distorted by baseline noise.

  • Sample Application & Compression: Place ~5 mg of the neat 2-Amino-4,5-dihydrofuran-3-carbonitrile powder directly onto the crystal. Lower the pressure anvil until the software indicates optimal force.

    • Causality: The ATR evanescent wave only penetrates 0.5 to 2.0 µm into the sample. Because the sample is a solid powder, air gaps will destroy the signal. High, uniform pressure ensures intimate physical contact between the high-refractive-index diamond (n=2.4) and the lower-refractive-index organic sample (n~1.5), which is mandatory for total internal reflection[3].

  • Acquisition & Algorithmic Correction: Collect 32 scans at 4 cm⁻¹ resolution. Post-acquisition, apply an "ATR Correction" algorithm within the spectrometer software.

    • Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, allowing the ATR spectrum to be visually compared against historical KBr transmission libraries.

References[1] Title: 2-Amino-4,5-dihydrofuran-3-carbonitrile | Source: Benchchem | URL:https://benchchem.com/product/b1202868[2] Title: A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques | Source: Benchchem | URL:https://benchchem.com/guide/ftir-sampling-techniques[4] Title: Supplementary Information - The Royal Society of Chemistry | Source: RSC.org | URL:https://www.rsc.org/suppdata/c6/ob/c6ob00842a/c6ob00842a1.pdf[6] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy | Source: Kintek Press | URL:https://kinteksolution.com/what-are-the-advantages-of-using-kbr-pellets-for-ftir-analysis-compared-to-atr/[5] Title: NIST Chemistry WebBook | Source: National Institute of Standards and Technology | URL:https://webbook.nist.gov/chemistry/[3] Title: What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample | Source: Kintek Solution | URL:https://kindle-tech.com/what-is-the-difference-between-kbr-and-atr-in-ftir/

Sources

Validation

A Comparative Guide to the Reactivity of 2-Amino-4,5-dihydrofuran-3-carbonitrile and 2-Amino-4,5-dihydrothiophene-3-carbonitrile

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Electronic causality, reactivity profiles, and validated synthetic workflows. Introduction: The Push-Pull Enamine Scaffold Both 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Electronic causality, reactivity profiles, and validated synthetic workflows.

Introduction: The Push-Pull Enamine Scaffold

Both 2-Amino-4,5-dihydrofuran-3-carbonitrile (ADHF) and 2-Amino-4,5-dihydrothiophene-3-carbonitrile (ADHT) represent privileged, partially saturated heterocyclic scaffolds. At their core, both molecules feature a highly polarized "push-pull" alkene system. The C2 position is substituted with an electron-donating amino group and a ring heteroatom (Oxygen or Sulfur), while the adjacent C3 position bears an electron-withdrawing cyano group.

Despite their structural similarities, the divergence in the heteroatom (O vs. S) fundamentally alters their electronic distribution, nucleophilicity, and preferred cyclization pathways. This guide objectively compares their reactivity profiles and provides field-proven protocols for their utilization in complex heterocycle synthesis.

Electronic & Structural Causality

The reactivity of these scaffolds is dictated by the orbital overlap and electronegativity of the heteroatom at the 1-position:

  • ADHF (Oxygen Analogue): Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its 2p lone pairs offer excellent π -overlap with the adjacent 2p carbon orbitals of the C=C bond. This intense polarization makes the ADHF scaffold highly susceptible to ring-opening or acting as a potent nucleophile in cascade reactions, particularly in umpolung (polarity reversal) strategies 1.

  • ADHT (Sulfur Analogue): Sulfur is less electronegative and highly polarizable. The 3p−2p orbital overlap is less efficient than oxygen's 2p−2p overlap, resulting in a less polarized but more nucleophilic C2-amino group. Furthermore, sulfur excels at stabilizing adjacent negative charges, making ADHT an ideal building block for Gewald-type multicomponent reactions and subsequent double-aminomethylation (Mannich) cyclizations 2.

G PushPull Push-Pull Enamine C2 (Donor) - C3 (Acceptor) ADHF ADHF (X = O) Strong -I, 2p-2p Overlap High Polarization PushPull->ADHF ADHT ADHT (X = S) High Polarizability, 3p-2p Gewald Precursor PushPull->ADHT Spiro Bispirooxindoles (Umpolung Cascade) ADHF->Spiro Thieno Thieno[2,3-d]pyrimidines (Mannich Cyclization) ADHT->Thieno

Electronic divergence of ADHF and ADHT driving distinct downstream cyclization pathways.

Reactivity Profiles & Downstream Applications

ADHT: Mannich-Type Reactions & Thienopyrimidines

ADHT derivatives are heavily utilized in the synthesis of fused pyrimidines. Because the sulfur atom stabilizes the cyclic intermediate without over-polarizing the double bond, the primary amine at C2 retains sufficient nucleophilicity. When subjected to non-catalyzed Mannich conditions (excess formaldehyde and primary amines), ADHTs undergo double aminomethylation to yield complex 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidines 2.

ADHF: Umpolung Strategies & Bispirooxindoles

The oxygen analogue, ADHF, is frequently deployed in the synthesis of highly sterically hindered bispirooxindoles. The intense 2p−2p polarization allows the carbon framework to participate in cascade aldol/cyclization/tautomerization reactions. By utilizing an L-amino acid ester-promoted in situ reduction, chemists can force an umpolung (polarity reversal) of the typical electrophilic centers, allowing sequential nucleophilic addition and cyclization to form quaternary spirocenters with excellent diastereoselectivity (>20:1 dr) 3.

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating, optimized systems for utilizing these heterocycles.

Protocol A: Synthesis of ADHT via Michael Addition-Cyclization

Causality: Traditional Gewald reactions often require harsh conditions. This optimized protocol utilizes KOH in ethanol. The base deprotonates the active methylene of cyanothioacetamide to initiate a Michael addition with α -bromochalcones. Ethanol is critical here as it acts as both a solvent and a proton shuttle, bypassing the need for transition metal catalysts and ensuring high atom economy 4.

Step-by-Step Methodology:

  • Charge a round-bottom flask with α -bromochalcone (1.0 equiv) and cyanothioacetamide (1.0 equiv).

  • Suspend the reagents in absolute ethanol (0.2 M concentration).

  • Add 10% aqueous KOH (20 mol%) dropwise at room temperature.

  • Stir the mixture vigorously for 1–2 minutes. The rapid reaction time is driven by the efficient proton-shuttling capability of the EtOH/KOH system.

  • Quench the reaction with ice-cold water to precipitate the crude ADHT.

  • Filter, wash with cold ethanol, and recrystallize from methanol to afford the pure trans-2-amino-4,5-dihydrothiophene-3-carbonitrile derivative.

Workflow Step1 Cyanothioacetamide + α-Bromochalcone Step2 KOH / EtOH Proton Shuttle Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 ADHT-CN Isolation Step3->Step4

Step-by-step synthetic workflow for ADHT derivatives via Michael addition-cyclization.

Protocol B: Synthesis of ADHF-based Bispirooxindoles

Causality: Constructing adjacent quaternary spirocenters is sterically demanding. By using L-alanine methyl ester, the protocol forces an in situ reduction of 2-(2-oxoindolin-3-ylidene)malononitrile. The amino acid ester acts as a transient chiral auxiliary and reducing agent, enabling the umpolung cascade that forms the dihydrofuran ring without trace metal contamination 3.

Step-by-Step Methodology:

  • In a dry reaction vial, combine 2-(2-oxoindolin-3-ylidene)malononitrile (0.2 mmol, 1.0 equiv) and the target oxindole (0.2 mmol, 1.0 equiv).

  • Add L-alanine methyl ester (0.40 mmol, 2.0 equiv) to the mixture.

  • Stir the mixture in dichloromethane (2.0 mL) at room temperature for 1 hour.

  • Monitor the cascade reduction/nucleophilic addition/cyclization via TLC until complete consumption of the starting materials.

  • Filter the precipitated solid directly from the reaction mixture.

  • Wash the solid with cold dichloromethane and n-hexane, then dry in vacuo to yield the highly pure dihydrofuran bispirooxindole.

Quantitative Data Comparison

The following table summarizes the operational metrics and performance outcomes of the two distinct reactivity pathways.

ParameterADHT (Sulfur Scaffold)ADHF (Oxygen Scaffold)
Primary Reaction Type Michael Addition / Gewald-typeUmpolung Cascade Cyclization
Catalyst / Promoter 10% aq. KOH (20 mol%)L-alanine methyl ester (2.0 equiv)
Solvent System EthanolDichloromethane
Reaction Time 1 – 2 minutes1 hour
Temperature Room TemperatureRoom Temperature
Typical Yields 75% – 89%Up to 93%
Stereoselectivity trans-diastereoselectivity>20:1 dr (Excellent diastereoselectivity)
Downstream Utility Hexahydrothieno[2,3-d]pyrimidinesChiral Bispirooxindoles

References

  • Dotsenko, V. V., et al. "2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines." ACS Omega.
  • Smolecule. "Buy 2-Amino-4,5-dihydrothiophene-3-carbonitrile | 52989-46-5.
  • Yao, et al. "Diastereoselective Preparation of Spiro[2,3‐dihydrofuran‐3,3'-oxindole] Derivatives by an Atom‐Economic Tandem Reaction in Water." European Journal of Organic Chemistry.
  • Zhu, Y.-S., et al. "Umpolung Strategy for the One-Pot Synthesis of Highly Steric Bispirooxindoles via the l-Amino Acid Ester-Promoted In Situ Reduction/Nucleophilic Addition/Cyclization Cascade Reaction." The Journal of Organic Chemistry.

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Comparative

Comparing catalysts for the synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile

Comparative Guide: Catalytic Strategies for the Synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile Derivatives The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a highly versatile building block in organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Catalytic Strategies for the Synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile Derivatives

The 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is a highly versatile building block in organic synthesis, frequently embedded in complex bioactive molecules such as spirooxindoles and polyheterocycles. As a Senior Application Scientist, I have observed that the choice of catalyst fundamentally dictates not only the yield but the stereochemical outcome of the synthesis.

This guide objectively compares three distinct catalytic paradigms: classical base catalysis, modern amino acid-promoted umpolung strategies, and green catalyst-free aqueous systems.

Mechanistic Causality: The Core Challenge

The synthesis of the dihydrofuran core typically relies on a cascade reaction involving an active methylene compound (like malononitrile) and a carbonyl-containing substrate (e.g., acyloins, isatins). The primary synthetic challenge is controlling the sequence of nucleophilic addition, tautomerization, and intramolecular cyclization. Traditional methods rely on simple deprotonation, which often results in racemic mixtures. Modern approaches manipulate the electronic properties of the intermediates (polarity reversal) or leverage solvent effects to achieve high enantio- and diastereoselectivity.

Comparative Analysis of Catalytic Systems

1. Classical Base Catalysis (Diethylamine) Diethylamine is the traditional workhorse for this transformation, as demonstrated in the foundational work by [1]. It functions by deprotonating malononitrile to form a reactive carbanion, which then undergoes a Knoevenagel condensation with a carbonyl compound (such as benzoin)[1]. While highly effective for generating planar or racemic 2-amino-3-cyano-4,5-diphenylfurans, this method lacks stereocontrol and often requires volatile organic solvents like DMF[1].

2. L-Amino Acid Ester-Promoted Umpolung Strategy Recent breakthroughs have utilized L-amino acid esters (e.g., L-alanine methyl ester) not merely as bases, but as bifunctional promoters. In the synthesis of highly sterically hindered bispirooxindoles, the L-amino acid ester facilitates an in situ reduction of the highly electrophilic alkylidene malononitrile[2]. This reverses the polarity (umpolung) of the intermediate, transforming it into a nucleophile that attacks a second oxindole molecule, as detailed by . This cascade aldol/cyclization/tautomerization yields complex dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles with exceptional diastereoselectivity (>20:1 dr)[2].

3. Catalyst-Free Aqueous Systems (Green Chemistry) Advancements in sustainable chemistry have demonstrated that the synthesis of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives can proceed efficiently without any added catalyst by performing the tandem reaction in water[3]. The causality here lies in the hydrophobic effect: highly lipophilic organic reactants are forced into close proximity within the aqueous medium, while the extensive hydrogen-bonding network of water activates the carbonyl groups toward nucleophilic attack[3].

Quantitative Data Comparison

Catalyst SystemReaction TypeTarget DerivativeYield (%)StereoselectivityReaction TimeEnvironmental Impact
Diethylamine Condensation4,5-Diphenylfurans60–85%Racemic2–4 hoursModerate (Uses DMF)
L-Alanine Methyl Ester Umpolung CascadeDispiro-bisoxindolesUp to 93%>20:1 dr1 hourLow (Mild conditions)
Catalyst-Free (H₂O) Tandem AnnulationSpiro-oxindoles80–95%High dr1–3 hoursVery Low (Green)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Chiral Dispiro-bisoxindoles via Umpolung Strategy

This protocol leverages the L-amino acid ester to achieve high stereocontrol.

  • Preparation: In a dry reaction vial, add 2-(2-oxoindolin-3-ylidene)malononitrile (0.2 mmol, 1.0 equiv) and the corresponding oxindole derivative (0.2 mmol, 1.0 equiv)[2].

  • Catalyst Addition: Introduce L-alanine methyl ester (0.40 mmol, 2.0 equiv) to the mixture[2].

    • Causality: The L-amino acid ester acts as a transient reductant, triggering the umpolung of the malononitrile derivative to facilitate the cascade nucleophilic addition.

  • Reaction: Stir the mixture at room temperature for 1 hour. The reaction can be performed neat or in a minimal amount of dichloromethane[2].

  • Isolation: Filter the precipitated solid, wash with dichloromethane and n-hexane, and dry in vacuo[2].

  • Validation Checkpoint: The completion of the cascade reaction is visually indicated by the disappearance of the bright orange color of the starting malononitrile derivative. Validate the diastereomeric ratio (>20:1) via HPLC on a chiral stationary phase. Confirm the dihydrofuran ring formation via ¹³C NMR, specifically identifying the spiro-quaternary carbon signals at 50–60 ppm and the nitrile carbon at ~118 ppm.

Protocol 2: Classical Synthesis of 2-Amino-3-cyano-4,5-diphenylfurane

This protocol utilizes classical base catalysis for rapid, non-stereoselective synthesis.

  • Preparation: Dissolve benzoin (1.0 equiv) and propanedinitrile (malononitrile, 1.1 equiv) in anhydrous dimethylformamide (DMF)[1].

  • Catalyst Addition: Add a catalytic amount of diethylamine dropwise to the solution[1].

    • Causality: Diethylamine rapidly deprotonates malononitrile. The resulting carbanion attacks the carbonyl of benzoin, initiating a Knoevenagel condensation followed by an intramolecular cyclization via the adjacent hydroxyl group[1].

  • Reaction: Stir the mixture at room temperature until the starting materials are consumed (typically 2–4 hours).

  • Isolation: Pour the mixture into crushed ice/water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:2). Validate the isolated product using FTIR spectroscopy. The formation of the 2-amino group is confirmed by characteristic primary amine N-H stretching bands at ~3445 and 3300 cm⁻¹, and a sharp nitrile C≡N stretch at ~2200 cm⁻¹[4].

Visualizing the Catalytic Pathways

Pathway SM Starting Materials (Malononitrile + Carbonyls) Cat1 Diethylamine Catalyst (Classical Base) SM->Cat1 Cat2 L-Alanine Methyl Ester (Umpolung Promoter) SM->Cat2 Cat3 Catalyst-Free (Aqueous Medium) SM->Cat3 Int1 Carbanion Generation & Knoevenagel Condensation Cat1->Int1 Int2 In Situ Reduction & Polarity Reversal Cat2->Int2 Int3 Hydrophobic Effect & Hydrogen Bonding Cat3->Int3 Prod1 Racemic 2-Amino-4,5- dihydrofuran-3-carbonitrile Int1->Prod1 Prod2 Chiral Dispiro-dihydrofuran bisoxindoles (>20:1 dr) Int2->Prod2 Prod3 Spiro-dihydrofuran Derivatives (High Yield) Int3->Prod3

Catalytic pathways for 2-Amino-4,5-dihydrofuran-3-carbonitrile synthesis.

References

  • Chen, L.-J., Yu, J.-H., He, B., Xie, J.-W., Liu, Y.-X., & Zhu, W.-D. (2020). "Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles." The Journal of Organic Chemistry, 85(12), 7793-7802. URL:[Link]

  • Sun, W. S., et al. (2024). "Umpolung Strategy for the One-Pot Synthesis of Highly Steric Bispirooxindoles via the l-Amino Acid Ester-Promoted In Situ Reduction/Nucleophilic Addition/Cyclization Cascade Reaction." The Journal of Organic Chemistry. URL:[Link]

  • Prousek, J. (1983). "Mechanism of Formation of 2-Amino-3-Cyano-4,5-Diphenylfurane and Some of Its Reactions." Collection of Czechoslovak Chemical Communications, 48(11), 3140-3143. URL:[Link]

  • Yu, J.-H., et al. (2020). "Diastereoselective Preparation of Spiro[2,3-dihydrofuran-3,3'-oxindole] Derivatives by an Atom-Economic Tandem Reaction in Water." ResearchGate. URL:[Link]

Sources

Validation

HPLC Method Validation for 2-Amino-4,5-dihydrofuran-3-carbonitrile Purity Analysis: A Comparative Guide

Analytical Challenge & Mechanistic Context 2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS 27512-24-9) is a highly versatile, partially saturated heterocyclic building block. In modern drug development, it is prominently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Challenge & Mechanistic Context

2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS 27512-24-9) is a highly versatile, partially saturated heterocyclic building block. In modern drug development, it is prominently utilized in umpolung strategies to synthesize complex chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles 1, and serves as a critical intermediate in the development of Tyk2 inhibitors for autoimmune diseases 2.

Quantifying the purity of this compound presents a unique chromatographic challenge. The molecule possesses a primary amine and a nitrile group conjugated to a dihydrofuran core. This high localized polarity often leads to poor retention, severe peak tailing, and co-elution with polar synthetic precursors (e.g., malononitrile and 2-chloroethanol) when utilizing standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods. To ensure regulatory compliance, any analytical procedure developed for its release must adhere to the latest ICH Q2(R2) guidelines for the validation of analytical procedures 3.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To establish a robust analytical control strategy, we evaluated two distinct stationary phase chemistries for the purity analysis of 2-amino-4,5-dihydrofuran-3-carbonitrile: a standard C18 (Octadecyl) and a Phenyl-Hexyl phase.

Mechanistic Causality: Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because the target analyte is relatively polar, it partitions poorly into the C18 phase, resulting in early elution. Furthermore, the basic amine interacts with residual acidic silanols on the silica support, causing peak tailing. Conversely, a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The phenyl ring provides π−π and dipole- π interactions, which strongly engage the electron-rich nitrile group and the conjugated π -system of the dihydrofuran core. This drastically improves retention and peak symmetry while resolving the target from non-aromatic polar precursors.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Octadecyl)Phenyl-HexylMechanistic Causality
Retention Factor ( k′ ) 1.2 (Poor retention)4.5 (Optimal)Phenyl-Hexyl provides π−π interactions with the nitrile group, delaying elution compared to purely hydrophobic C18.
Peak Tailing ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical)Steric shielding of silanols and alternative π retention mechanisms reduce secondary basic interactions.
Resolution ( Rs​ ) 1.5 (Co-elution risk)4.2 (Baseline)Orthogonal selectivity easily resolves the target from polar precursors like malononitrile.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes the optimized Phenyl-Hexyl column. This protocol is designed as a self-validating system ; it incorporates a System Suitability Test (SST) that must pass before any sample data is integrated, ensuring absolute trustworthiness in the results.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (10 mM Ammonium Acetate, adjusted to pH 5.0 with glacial acetic acid) and Mobile Phase B (100% Acetonitrile).

  • Causality: The primary amine on the dihydrofuran ring is weakly basic. Maintaining a pH of 5.0 ensures the amine remains in a consistent, partially ionized state, preventing retention time drift. Ammonium acetate provides sufficient ionic strength to mask residual silanol interactions on the stationary phase while remaining fully volatile for potential LC-MS orthogonal testing.

Step 2: Sample Preparation

  • Action: Dissolve the sample in a diluent of 95:5 Water:Acetonitrile to a working concentration of 1.0 mg/mL.

  • Causality: Matching the sample diluent to the initial gradient conditions (95% aqueous) prevents the "solvent effect," where a strong injection solvent causes the analyte band to broaden or split at the head of the column before partitioning into the stationary phase.

Step 3: Chromatographic Execution

  • Action: Run a gradient from 5% B to 60% B over 10 minutes at a flow rate of 1.0 mL/min. Set the column temperature to 30°C and UV detection to 254 nm.

  • Causality: A gradient ensures that highly polar unreacted starting materials are not washed out in the void volume, while strongly retained non-polar dimeric impurities are eluted efficiently, preventing column fouling. The conjugated furan/nitrile system provides a strong chromophore at 254 nm, maximizing the signal-to-noise ratio.

Step 4: System Suitability Testing (SST)

  • Action: Inject the working standard six consecutive times. The system must achieve a Tailing Factor ( Tf​ ) ≤1.5 and a peak area %RSD ≤2.0% .

  • Causality: This establishes the self-validation gate. If the column has degraded or the mobile phase is incorrectly buffered, the Tf​ will fail, and the sequence will automatically abort, preventing the generation of invalid purity data.

ICH Q2(R2) Method Validation Data

Following the optimization of the Phenyl-Hexyl method, a full validation was executed in accordance with ICH Q2(R2) guidelines 3. The method demonstrated exceptional linearity, accuracy, and precision, proving it is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Peak Purity > 99%Peak purity index = 99.98%Pass
Linearity & Range R2≥0.999 (from 25% to 150% nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% ( n=6 )%RSD = 0.6%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.8%Pass
Sensitivity (LOD / LOQ) S/N 3 / S/N 100.05 μ g/mL / 0.15 μ g/mLPass

Validation Workflow Diagram

HPLC_Validation_Workflow Phase1 1. Method Optimization Column: Phenyl-Hexyl Buffer: NH4OAc pH 5.0 Phase2 2. Specificity (ICH Q2) Resolution > 2.0 Peak Purity > 99% Phase1->Phase2 Proceed to Validation Phase3 3. Linearity & Range Concentration: 25-150% R² ≥ 0.999 Phase2->Phase3 Pass Phase4 4. Accuracy & Recovery Spike Levels: 50, 100, 150% Recovery: 98-102% Phase3->Phase4 Phase5 5. Precision Repeatability RSD ≤ 2.0% Intermediate RSD ≤ 2.0% Phase4->Phase5 Phase6 6. Sensitivity LOD: S/N ≥ 3 LOQ: S/N ≥ 10 Phase5->Phase6 Phase7 7. Final Validation Report Fit for Intended Purpose Phase6->Phase7 Method Approved

Figure 1: Step-by-step ICH Q2(R2) analytical method validation workflow for purity analysis.

References

  • [3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (EMA). 3

  • [1] Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles, The Journal of Organic Chemistry (ACS Publications).1

  • [2] WO2015016206A1 - Heterocyclic compound, Google Patents.2

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Safety & Regulatory Compliance

Safety

2-Amino-4,5-dihydrofuran-3-carbonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-4,5-dihydrofuran-3-carbonitrile Executive Summary This document provides definitive, step-by-step logistical and safety protocols for the disposal of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-4,5-dihydrofuran-3-carbonitrile

Executive Summary

This document provides definitive, step-by-step logistical and safety protocols for the disposal of 2-Amino-4,5-dihydrofuran-3-carbonitrile. Designed for researchers and drug development professionals, this guide synthesizes regulatory compliance with mechanistic chemical insights to ensure a self-validating, fail-safe approach to laboratory waste management.

Chemical Profile and Mechanistic Hazard Assessment

2-Amino-4,5-dihydrofuran-3-carbonitrile is a specialized heterocyclic compound frequently utilized as a building block in the synthesis of complex spirooxindoles and pharmaceutical intermediates[1]. To safely manage its disposal, personnel must understand the fundamental chemical properties and the causality behind its hazard profile.

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name 2-Amino-4,5-dihydrofuran-3-carbonitrile
CAS Number 27512-24-9[2]
Molecular Formula C5H6N2O[2]
Molecular Weight 110.11 g/mol [2]

| Waste Classification | Non-halogenated organic waste[3] |

Mechanistic Hazard Causality: The compound's hazard profile is driven by two distinct functional moieties:

  • The Carbonitrile Group (-C≡N): While covalently bound and generally stable, organic nitriles can undergo enzymatic or strong acidic hydrolysis to liberate highly toxic hydrogen cyanide (HCN) gas or cyanide ions (CN⁻)[4]. Cyanide acts as a potent systemic asphyxiant. It binds irreversibly to the ferric iron (Fe³⁺) atom of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing rapid cellular hypoxia[4].

  • The Dihydrofuran Ring: This electron-rich heterocyclic ether is susceptible to oxidative degradation. Exposure to strong oxidizing agents can lead to rapid, uncontrolled exothermic reactions or the formation of unstable peroxides[5].

ToxicityPathway Nitrile Organic Nitrile (R-C≡N) Hydrolysis Enzymatic/Acidic Hydrolysis Nitrile->Hydrolysis Cyanide Cyanide Ion Release (CN⁻) Hydrolysis->Cyanide Cytochrome Cytochrome c Oxidase Inhibition Cyanide->Cytochrome Binds Fe3+ Hypoxia Cellular Hypoxia & ATP Depletion Cytochrome->Hypoxia

Mechanistic pathway of organic nitrile toxicity via cytochrome c oxidase inhibition.

Risk Mitigation and Personal Protective Equipment (PPE)

Standard PPE is insufficient without understanding why specific barriers are chosen. The following table outlines the mandatory PPE required during the handling and disposal of this compound, grounded in its physicochemical properties.

Table 2: PPE Specifications and Causality

PPE Item Specification Causality / Rationale
Gloves Double-layered Nitrile (min 0.11mm) The lipophilic dihydrofuran ring facilitates dermal penetration; nitrile provides optimal chemical resistance against organic nitriles[5].
Eye Protection Splash-proof safety goggles Protects ocular mucosa from severe irritation and potential systemic absorption via the conjunctiva[6].
Respiratory NIOSH-approved N95 or Fume Hood Prevents inhalation of aerosolized particulates which can be hydrolyzed in the respiratory tract[6].

| Body | Flame-retardant lab coat | Mitigates risk from the compound's potential flammability and prevents particulate accumulation on clothing[5]. |

Step-by-Step Disposal Protocol

To ensure absolute safety, the disposal of 2-Amino-4,5-dihydrofuran-3-carbonitrile must follow a self-validating system. Each phase includes a mandatory validation checkpoint.

Phase 1: Waste Segregation and Compatibility Verification
  • Identify the Waste Stream: Classify the waste as either solid (e.g., pure powder, contaminated pipette tips, bench paper) or liquid (e.g., dissolved in organic solvents)[5].

  • Chemical Compatibility Check: Ensure the designated waste container is entirely free of strong acids, bases, and oxidizing agents.

    • Causality: Contact with acids will protonate the nitrile group, liberating lethal hydrogen cyanide gas. Contact with oxidizers compromises the furan ring[7].

  • Validation Checkpoint: Before adding liquid waste to a mixed non-halogenated organic waste carboy, test the existing mixture with pH paper. Proceed only if the pH is strictly ≥ 7.0.

Phase 2: Containment and Labeling
  • Container Selection: Utilize chemically resistant, high-density polyethylene (HDPE) containers equipped with leak-proof, secure lids[3].

  • Volume Management: Fill liquid waste containers to a maximum of 80% capacity.

    • Causality: Leaving 20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations, preventing dangerous pressure buildup and container rupture[3].

  • Regulatory Labeling: Affix a standardized hazardous waste label detailing the exact chemical name ("2-Amino-4,5-dihydrofuran-3-carbonitrile"), the accumulation start date, and the primary hazard classifications (Toxic, Irritant)[5].

Phase 3: Institutional Transfer and Final Destruction
  • Logistical Transfer: Transfer the documented waste to your institution's Environmental Health and Safety (EHS) accumulation area.

  • Incineration Protocol: The EPA-compliant and preferred method for organic nitrile disposal is high-temperature incineration by a licensed hazardous waste facility[5].

  • Validation Checkpoint: Ensure the selected disposal facility utilizes nitrogen oxide (NOx) scrubbing systems.

    • Causality: Complete combustion of organic nitriles successfully prevents HCN release by converting the compound into CO₂, H₂O, and nitrogen oxides (NOx). However, these NOx byproducts must be chemically scrubbed to comply with environmental emission standards[8].

DisposalWorkflow Start Waste Generation: 2-Amino-4,5-dihydrofuran-3-carbonitrile Decision Physical State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent Solution) Decision->Liquid Liquid SolidCont Solid Hazardous Waste Container Solid->SolidCont HalogenCheck Contains Halogenated Solvents? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste Container HalogenCheck->NonHalo No Halo Halogenated Organic Waste Container HalogenCheck->Halo Yes Incineration High-Temperature Incineration (EPA Compliant) NonHalo->Incineration Halo->Incineration SolidCont->Incineration

Workflow for the segregation and disposal of 2-Amino-4,5-dihydrofuran-3-carbonitrile.

Emergency Spill Response Methodology

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Area Isolation: Immediately evacuate unprotected personnel from the vicinity. Increase local exhaust ventilation (e.g., maximize fume hood flow) to disperse any potential concentrated vapors[9].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Do not use combustible materials like paper towels or sawdust, as the reactive nature of the compound combined with potential oxidizing contaminants can create a fire hazard[7].

  • Collection: Use non-sparking tools to gently sweep the absorbed material to minimize dust generation. Place the collected material into a designated, sealable solid hazardous waste container[6].

  • Decontamination: Wash the affected surface with a mild alkaline solution (pH 8-9) to safely neutralize any trace residual nitriles, followed by a thorough water rinse. Collect all wash water as aqueous hazardous waste[9].

References

  • Guidechem. "2-Amino-4,5-dihydrofuran-3-carbonitrile 27512-24-9 wiki". 2

  • European Journal of Organic Chemistry. "Diastereoselective Preparation of Spiro[2,3-dihydrofuran-3,3'-oxindole] Derivatives by an Atom-Economic Tandem Reaction in Water". 1

  • Benchchem. "Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals". 5

  • Benchchem. "Proper Disposal of 6-Bromoisoquinoline-1-carbonitrile: A Guide for Laboratory Professionals". 3

  • AK Scientific, Inc. "2-Amino-1-cyclopentene-1-carbonitrile". 6

  • Apollo Scientific. "Pyrazine-2-carbonitrile". 9

  • Santa Cruz Biotechnology. "Nonanenitrile". 7

  • PubChem. "Cyanogen iodide | CNI | CID 10478". 4

  • CDC. "Toxicological Profile for Cyanide, Draft for Public Comment". 8

Sources

Handling

Personal protective equipment for handling 2-Amino-4,5-dihydrofuran-3-carbonitrile

Standard Operating Procedure & Safety Matrix: Handling 2-Amino-4,5-dihydrofuran-3-carbonitrile Executive Summary As a Senior Application Scientist, I recognize that the safe and effective handling of reactive building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling 2-Amino-4,5-dihydrofuran-3-carbonitrile

Executive Summary

As a Senior Application Scientist, I recognize that the safe and effective handling of reactive building blocks is the foundation of reproducible chemistry. 2-Amino-4,5-dihydrofuran-3-carbonitrile (CAS: 27512-24-9) is a highly versatile, multifunctional scaffold frequently utilized in cascade Aldol/cyclization reactions to synthesize complex spirooxindole frameworks and novel antibacterial agents[1][2].

However, the very functional groups that make this compound synthetically valuable—the primary amine, the nitrile group, and the dihydrofuran ring—also dictate strict handling, storage, and safety protocols[3]. This guide provides researchers and drug development professionals with a self-validating, field-proven methodology to mitigate operational risks while maintaining absolute chemical integrity.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a reagent is the first step in risk mitigation. The following table summarizes the critical data and the mechanistic reasoning behind our operational recommendations.

Table 1: Physicochemical Properties & Storage Causality

Property Value Causality / Implication
CAS Number 27512-24-9[3] Unique identifier for safety tracking and regulatory compliance.
Molecular Weight 110.11 g/mol [3] Required for precise stoichiometric calculations in cascade reactions.
Storage Temp <-20°C[3] Prevents thermal degradation and ring-opening of the dihydrofuran moiety.
Atmosphere Inert (Argon/N₂)[3] Mitigates oxidative degradation of the reactive primary amine.

| Light Exposure | Dark[3] | Prevents photo-induced radical reactions and product discoloration. |

Table 2: GHS Hazard Assessment & Mitigation According to established safety data[3], this compound presents specific hazards that dictate our engineering controls:

GHS Code Hazard Description PPE & Engineering Control Mitigation
H302 Harmful if swallowed[3] Strict ban on eating/drinking in the lab; mandate handwashing post-handling.
H315 Causes skin irritation[3] Don nitrile gloves (minimum 0.11 mm thickness) and a fitted lab coat.
H319 Causes serious eye irritation[3] Wear ANSI Z87.1 compliant safety goggles (standard safety glasses are insufficient).

| H335 | May cause respiratory irritation[3] | Handle exclusively within a certified chemical fume hood. |

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific operational state of the chemical (solid vs. solution).

  • Hand Protection: Standard nitrile gloves are sufficient for handling the dry solid. Expertise Insight: Nitrile provides excellent resistance to solid organic particulates. However, if you are handling the compound dissolved in aggressive permeation enhancers (e.g., DMSO, DMF), double-gloving or switching to butyl rubber is mandatory, as the solvent can carry the solute through standard nitrile barriers.

  • Eye Protection: Unvented or indirectly vented safety goggles. Fine particulate solids can easily bypass the side shields of standard safety glasses, exacerbating H319 risks[3].

  • Body Protection: Flame-retardant lab coat with fitted cuffs to prevent accidental sweeping of glassware.

  • Respiratory Protection: Routine handling must be restricted to a certified chemical fume hood with a face velocity of 80-100 fpm. During a spill outside a hood, a half-face respirator with P100 particulate filters is required[3].

Operational Plan: Step-by-Step Handling Protocols

The following workflow ensures both operator safety and the chemical integrity of the reagent during transfer.

PPE_Workflow N1 1. Storage Retrieval (-20°C, Inert Gas) N2 2. Thermal Equilibration (Desiccator, 30 mins) N1->N2 Prevent moisture condensation N3 3. PPE Donning (Nitrile, Goggles, Coat) N2->N3 Prepare for handling N4 4. Fume Hood Handling (Weighing & Transfer) N3->N4 Mitigate H315/H319 risks N5 5. Reaction Setup (Argon/N2 Blanket) N4->N5 Proceed to synthesis

Safe handling and reaction setup workflow for 2-Amino-4,5-dihydrofuran-3-carbonitrile.

Detailed Methodology:

  • Thermal Equilibration: Remove the sealed container from the -20°C freezer[3]. Crucial Step: Do not open immediately. Allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces ambient moisture, which condenses on the solid. This can lead to localized hydrolysis of the nitrile group or clumping, compromising downstream reaction yields.

  • Atmospheric Control: Transfer the equilibrated vial into a fume hood equipped with an inert gas (Argon or N₂) manifold.

  • Static Mitigation: Use an anti-static gun on the weighing spatula and weigh boat. Causality: Fine organic powders can aerosolize due to static charge, increasing inhalation risk (H335) and causing inaccurate mass measurements[3].

  • Precision Weighing: Weigh the required mass using an analytical balance inside a draft shield.

  • Inert Transfer: Transfer the solid to the reaction vessel. Immediately flush the vessel with Argon for 3 minutes before adding any solvents to prevent oxidation.

Experimental Workflow: Preparation of Stock Solutions for Spirooxindole Synthesis

2-Amino-4,5-dihydrofuran-3-carbonitrile is frequently utilized in cascade reactions to synthesize chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles via Umpolung strategies[2]. The following protocol outlines the safe preparation of a 0.1 M stock solution for such high-precision applications.

Step-by-Step Protocol:

  • Setup: Equip a 10 mL oven-dried Schlenk flask with a magnetic stir bar and a rubber septum. Purge with Argon for 5 minutes.

  • Addition: Quickly transfer 110.1 mg (1.0 mmol) of 2-Amino-4,5-dihydrofuran-3-carbonitrile[3] into the flask. Re-seal and purge with Argon for an additional 3 minutes.

  • Solvation: Using a chemically resistant glass syringe, inject 10.0 mL of anhydrous, degassed solvent (e.g., DMSO or DMF) through the septum. Causality: Dropwise addition prevents localized heat generation and potential degradation of the furan ring.

  • Agitation & Validation: Stir at 300 rpm at room temperature. Self-Validation: Visually confirm complete dissolution. The resulting solution should be clear and particulate-free. Any turbidity indicates moisture contamination or incomplete solvation, which will skew stoichiometric ratios in sensitive catalytic cycles[1][2].

Emergency Response & Waste Disposal

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate S1->S2 S3 Upgrade PPE (Respirator) S2->S3 S4 Dampen & Sweep Solid S3->S4 S5 Dispose as Hazardous Waste S4->S5

Emergency spill response and containment protocol for solid nitrile derivatives.

Spill Management Protocol:

  • Evacuation & Assessment: Evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered if the spill is contained within.

  • PPE Upgrade: Don a half-face respirator with P100 filters if the spill is outside a ventilated enclosure.

  • Containment: Surround the solid spill with damp sand or a commercial chemical absorbent. Causality: Dry sweeping aerosolizes the powder, drastically increasing inhalation exposure (H335)[3]. Dampening the solid suppresses dust formation.

  • Collection: Use a non-sparking plastic scoop to collect the mixture. Place it in a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution followed by soap and water to neutralize trace organics.

Waste Disposal Plan:

  • Solid Waste: Dispose of unreacted solid and contaminated consumables (gloves, weigh boats) in a dedicated, clearly labeled "Hazardous Organic Solid Waste" container.

  • Liquid Waste: Solutions containing this compound must be disposed of in a "Halogen-Free Organic Solvent Waste" carboy, unless halogenated solvents were used in the reaction.

  • Regulatory Compliance: Never dispose of this chemical down the drain. All waste must be handled by a certified hazardous waste disposal facility in accordance with local environmental regulations.

References

  • Source: European Journal of Organic Chemistry (doi.org)
  • Source: ResearchGate (The Journal of Organic Chemistry)
  • Title: 27512-24-9 | 2-Amino-4,5-dihydrofuran-3-carbonitrile (Safety Data & Product Information)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 2
2-Amino-4,5-dihydrofuran-3-carbonitrile
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